In-Depth Technical Guide: 2-Bromo-5-(bromomethyl)pyrazine in Drug Discovery and Chemical Synthesis
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the pyrazine scaffold is frequently dep...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the pyrazine scaffold is frequently deployed as a bioisostere for benzene or pyridine to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) represents a highly privileged, bifunctional building block[1].
By featuring two distinct electrophilic centers—an aliphatic bromomethyl group (
) and a heteroaryl bromide ()—this molecule offers orthogonal reactivity . This allows researchers to perform sequential, highly chemoselective functionalizations without the need for complex protecting-group strategies, drastically accelerating the hit-to-lead optimization cycle.
Physicochemical Profiling & Safety Parameters
Understanding the baseline physicochemical properties of 2-Bromo-5-(bromomethyl)pyrazine is critical for predicting its behavior in both synthetic workflows and biological assays[1][2].
Table 1: Quantitative Chemical & Physical Properties
Property
Value / Description
Chemical Name
2-Bromo-5-(bromomethyl)pyrazine
CAS Number
1382866-97-8
Molecular Formula
CHBrN
Molecular Weight
251.91 g/mol
Topological Polar Surface Area (TPSA)
25.8 Ų
Hydrogen Bond Acceptors
2 (Pyrazine nitrogen atoms)
Storage Conditions
-10°C to 2-8°C, inert atmosphere (moisture sensitive)
Note: The compound is a potent lachrymator and alkylating agent. All handling must be performed in a certified fume hood using appropriate PPE[1].
Mechanistic Applications: The Power of Orthogonal Reactivity
The strategic value of 2-Bromo-5-(bromomethyl)pyrazine lies in the thermodynamic and kinetic differences between its two reactive sites.
The Bromomethyl Group (C5 position): The
moiety is highly electrophilic. Because the carbon is adjacent to the electron-withdrawing pyrazine ring, it is exceptionally primed for bimolecular nucleophilic substitution ()[3].
The Aryl Bromide (C2 position): The
C-Br bond is inert to mild nucleophiles at room temperature. However, the electron-deficient nature of the pyrazine ring makes this position an excellent substrate for oxidative addition by low-valent transition metals, such as Palladium(0)[4].
Causality in Workflow Design: To prevent unwanted side reactions (such as Pd-insertion into the aliphatic C-Br bond or nucleophile-induced catalyst poisoning), the
alkylation must always precede the Palladium-catalyzed cross-coupling[3][4].
Fig 1: Orthogonal functionalization pathway of 2-Bromo-5-(bromomethyl)pyrazine.
As a Senior Application Scientist, I mandate that every protocol be designed as a self-validating system . This means integrating analytical checkpoints directly into the workflow to confirm mechanistic success before proceeding to the next step.
Protocol A: Chemoselective
Alkylation
Objective: Functionalize the C5-bromomethyl group with a secondary amine while preserving the C2-aryl bromide.
Step-by-Step Procedure:
Preparation: In an oven-dried flask under
, suspend (2.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).
Causality: MeCN is a polar aprotic solvent that poorly solvates the nucleophile, thereby accelerating the
reaction. is chosen as a mild, insoluble base to scavenge the byproduct without causing aqueous hydrolysis of the sensitive bromomethyl group.
Addition: Add the secondary amine nucleophile (1.05 eq). Cool the suspension to 0°C.
Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal runaway, which could lead to dimerization or polymerization.
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
Self-Validation Checkpoint (LC-MS): Sample the reaction. You must observe the disappearance of the starting mass (
~252). Crucially, the product mass must exhibit a distinct 1:1 isotopic doublet (characteristic of and ). If the doublet is missing, the aryl bromide has been compromised.
Workup: Filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.
Objective: Couple the C2-aryl bromide of the intermediate with an aryl boronic acid[5][6].
Step-by-Step Procedure:
Preparation: In a Schlenk tube, combine the bromopyrazine intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.2 eq), and
(2.0 eq).
Solvent System: Add a 4:1 mixture of 1,4-Dioxane and
. Sparge the mixture with Argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the active
catalyst to an inactive state. Thorough degassing is non-negotiable for high yields.
Catalyst Addition: Add
(0.05 eq).
Causality: The bidentate 'dppf' ligand provides a large bite angle. This specifically accelerates the reductive elimination step of the catalytic cycle and stabilizes the Palladium center against the highly electron-deficient pyrazine ring[6].
Reaction: Seal the tube and heat to 90°C for 12 hours.
Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The self-validation metric here is the complete disappearance of the 1:1 bromine isotopic signature observed in Protocol A, replaced by the exact mass of the cross-coupled product.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify.
References
Organic & Biomolecular Chemistry (RSC Publishing). Transition metal-catalyzed functionalization of pyrazines. Nikishkin, N. I., et al. (2013).
URL:[Link]
Technical Deep Dive: 2-Bromo-5-(bromomethyl)pyrazine as a Bifunctional Pyrazine Scaffold
Executive Summary & Structural Logic 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) represents a high-value heterocyclic building block characterized by orthogonal reactivity .[1] Its utility in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Logic
2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) represents a high-value heterocyclic building block characterized by orthogonal reactivity .[1] Its utility in medicinal chemistry stems from the electronic differentiation between its two electrophilic sites:
The Aliphatic Electrophile (C5-CH₂Br): A "benzylic-like" halide significantly activated by the electron-deficient pyrazine ring. It is highly susceptible to SN2 reactions under mild conditions.[2]
The Aromatic Electrophile (C2-Br): A heteroaryl halide positioned alpha to a ring nitrogen. It is deactivated towards SN2 but primed for SNAr (Nucleophilic Aromatic Substitution) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This duality allows for sequential, chemoselective functionalization , enabling the rapid construction of complex bioactive libraries from a single core.
Chemical Identity & Physical Properties[3][4][5]
Property
Data
CAS Number
1382866-97-8
IUPAC Name
2-Bromo-5-(bromomethyl)pyrazine
Molecular Formula
C₅H₄Br₂N₂
Molecular Weight
251.91 g/mol
Physical State
Off-white to light brown solid (low melting)
Solubility
Soluble in DCM, THF, DMSO, DMF; sparingly soluble in water (hydrolyzes)
The most reliable route to 2-bromo-5-(bromomethyl)pyrazine is the radical bromination of commercially available 2-bromo-5-methylpyrazine.
Mechanism & Causality
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and AIBN (Azobisisobutyronitrile) as the radical initiator.
Why CCl₄ or Trifluorotoluene? Non-polar solvents minimize ionic side reactions (like electrophilic aromatic bromination) and favor the radical pathway.
Why 2-Bromo precursor? Installing the ring bromine first (or buying it) is crucial. Attempting to brominate the ring after the methyl group is functionalized often leads to mixtures or decomposition due to the lability of the CH₂Br group.
Experimental Protocol
Note: This reaction generates HBr and potentially lachrymatory vapors. Perform in a well-ventilated fume hood.
Setup: Charge a dry round-bottom flask with 2-bromo-5-methylpyrazine (1.0 equiv) and anhydrous CCl₄ (or PhCF₃ for a greener alternative, 0.2 M concentration).
Reagents: Add NBS (1.05 equiv). Crucial: Recrystallize NBS from water prior to use to remove HBr/Br₂ impurities that cause side reactions.
Initiation: Add AIBN (0.05 equiv).
Reaction: Heat to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
Monitoring: Monitor by TLC (Hexane/EtOAc). Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of -CHBr₂).
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
Purification: Rapid column chromatography (Silica gel, Hexane/EtOAc gradient). Note: The product is silica-sensitive; minimize contact time.
Reactivity Profile & Chemoselectivity
The power of this scaffold lies in its Chemo-Differentiation . The diagram below illustrates the divergent pathways available to researchers.
Figure 1: Chemoselective functionalization logic. Path A is the preferred first step due to the high reactivity of the bromomethyl group.
Mechanism: The electron-deficient pyrazine ring acts as an electron sink, making the methylene carbon highly electrophilic (more so than benzyl bromide).
Strategic Note: Do not attempt this step first if the bromomethyl group is still present, as the Pd catalyst can oxidatively insert into the benzylic C-Br bond, leading to complex mixtures. Always functionalize the bromomethyl group first.
Dissolve the product from Step 1 (1.0 mmol) in 1,4-Dioxane/Water (4:1 ratio, degassed).
Add Aryl Boronic Acid (1.2 mmol) and K₂CO₃ (2.0 mmol).
Add catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
Heat to 90°C under N₂ for 4–12 hours.
Workup: Filter through Celite, extract with EtOAc/Water. Purify via flash chromatography.
Safety & Handling (Critical)
Lachrymator Hazard: Like benzyl bromide, 2-bromo-5-(bromomethyl)pyrazine is a potent lachrymator (tear gas agent). It irritates mucous membranes and eyes instantly.
Control: Handle only in a functioning fume hood.
Decontamination: Wash glassware with a dilute solution of ethanolamine or alcoholic KOH to quench residues before removing from the hood.
Corrosive: Causes severe skin burns (H314). Wear dual-layer nitrile gloves and a lab coat.
Hydrolysis: The compound releases HBr upon contact with moisture. Store in a tightly sealed container with desiccant.
References
Chemical Identity & Properties
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127256120, 2-Bromo-5-(bromomethyl)pyrazine. Retrieved from [Link]
Synthesis (Wohl-Ziegler Bromination):
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational methodology applied to heterocyclic methyl groups).
Bifunctional Pyrazine Building Blocks: A Technical Guide to Orthogonal Functionalization
Topic: Bifunctional Pyrazine Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Pyrazine Imperat...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Bifunctional Pyrazine Building Blocks for Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Pyrazine Imperative
In modern medicinal chemistry, the pyrazine scaffold serves as a "privileged structure," offering a critical balance between lipophilicity (LogP) modulation and specific binding affinity. Unlike their pyridine or benzene analogs, pyrazines possess two nitrogen atoms that significantly lower the orbital energy of the aromatic system, enhancing electron deficiency. This unique electronic signature facilitates a diverse array of functionalization strategies—specifically Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Couplings .
This guide focuses on bifunctional pyrazine building blocks —scaffolds bearing two distinct reactive handles (e.g., halide/halide or halide/amine)—that enable orthogonal functionalization. By mastering the reactivity hierarchy of these blocks, medicinal chemists can rapidly access complex chemical space, essential for Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor design, and PROTAC linker synthesis.
Structural Diversity & Reactivity Landscape
The utility of a bifunctional pyrazine is defined by its ability to undergo site-selective transformations. The reactivity is governed by two opposing mechanistic rules:
Pd-Catalyzed Coupling (Suzuki/Buchwald): Reactivity follows the bond dissociation energy (BDE) of the C-X bond: I > Br > Cl >> F .[1] Oxidative addition is the rate-determining step.[1][2]
Nucleophilic Aromatic Substitution (SNAr): Reactivity is driven by the stabilization of the Meisenheimer intermediate and the electronegativity of the leaving group: F > Cl ≈ Br > I .[3]
The Reactivity Map
The following diagram illustrates the electronic activation of the pyrazine core and the resulting regioselectivity rules.
Figure 1: Reactivity landscape of the pyrazine scaffold. Positions alpha to nitrogen atoms are electronically primed for nucleophilic attack, while cross-coupling selectivity is dictated by halogen hierarchy.
Strategic Building Blocks: The "Orthogonal" Class
To achieve true orthogonality, one must select building blocks where the two reactive sites respond to different triggers.
Table 1: Comparative Analysis of Key Bifunctional Pyrazines
Degassing: Charge the reaction vessel with solvent and base. Sparge with Argon for 15 minutes. This is critical to prevent homocoupling and oxidation of the catalyst.
Addition: Add the pyrazine substrate and boronic acid. Add the Pd catalyst last.
Reaction: Heat to 80°C. Note: Do not exceed 90°C or prolonged times (>12h), as the C-Cl bond may begin to participate, leading to bis-coupling.
Workup: Cool to RT, dilute with EtOAc, wash with brine. The crude product contains the 2-aryl-5-chloropyrazine.
Protocol B: Regioselective SNAr (C-Cl Selective)
Objective: Displace the remaining chloride with an amine nucleophile.
Causality & Insight:
The 5-chloro position, now meta to the newly installed aryl group (from Protocol A) and para to the pyrazine nitrogen, remains activated. However, because the aryl group is electron-neutral or donating, the ring is slightly less electrophilic than the starting material. Therefore, higher temperatures or stronger nucleophiles are required compared to a simple chloropyrazine.
Application Workflow: PROTAC Linker Synthesis
In PROTAC design, the pyrazine ring often acts as a rigid connector. The following workflow demonstrates the construction of a PROTAC linker-warhead moiety using 3-bromo-5-chloropyrazine-2-carbonitrile .
Figure 2: Sequential functionalization workflow utilizing the orthogonal reactivity of bromo- and chloro- substituents.
Critical Considerations for Drug Discovery
Metabolic Stability
While pyrazines reduce LogP, they can be susceptible to metabolic oxidation by aldehyde oxidase (AO), particularly at the unsubstituted C-3 position.
Mitigation: Introduce small blocking groups (e.g., methyl, cyclopropyl) or electron-withdrawing groups (CN, CF3) at the C-3 position to block AO metabolism.
Hydrogen Bonding
The pyrazine nitrogens are weak bases (pKa ~0.6) but excellent hydrogen bond acceptors.
Design Tip: In kinase inhibitors, N-4 often interacts with the hinge region backbone NH. Ensure this interaction is not sterically occluded by bulky substituents at C-3 or C-5.
References
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (MDPI), 2022. Available at: [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Available at: [Link]
Current strategies for the design of PROTAC linkers. Journal of Hematology & Oncology, 2020. Available at: [Link]
Technical Guide: 2-Bromo-5-(bromomethyl)pyrazine vs. 2-Bromo-5-methylpyrazine
From Scaffold to Warhead: Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary This guide provides a technical analysis of the transformation and distinct utility of 2-bromo-5-methylpyrazine (...
Author: BenchChem Technical Support Team. Date: March 2026
From Scaffold to Warhead: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
This guide provides a technical analysis of the transformation and distinct utility of 2-bromo-5-methylpyrazine (Precursor) and 2-bromo-5-(bromomethyl)pyrazine (Functionalized Intermediate). In drug discovery, particularly kinase inhibitor development, the conversion of the methyl group to a bromomethyl "warhead" is a critical gateway step. This document details the Wohl-Ziegler bromination protocol required for this conversion, compares the electronic profiles of both species, and outlines safety protocols for handling the lachrymatory product.
Part 1: Structural & Electronic Analysis
The fundamental difference between these two molecules lies in the C5-substituent, which dictates their reactivity profiles. The pyrazine ring is highly electron-deficient (π-deficient), making the ring carbons susceptible to nucleophilic attack but resistant to electrophilic substitution.
Comparative Data Table
Feature
2-Bromo-5-methylpyrazine
2-Bromo-5-(bromomethyl)pyrazine
Role
Stable Scaffold / Starting Material
Reactive Electrophile / Intermediate
C5-Substituent
Methyl ()
Bromomethyl ()
Electronic Effect
Weakly activating (Hyperconjugation)
Electron-withdrawing (Induction)
Primary Reactivity
Radical Substitution (at C5-methyl)
Nucleophilic Substitution ()
Diagnostic NMR
Singlet ppm
Singlet ppm
Physical State
Low-melting solid or liquid
Solid (often crystalline), moisture-sensitive
Safety Hazard
Irritant
Lachrymator , Corrosive
Electronic Causality
The Precursor (Methyl): The C2-bromine atom exerts an inductive withdrawing effect (-I), making the C5-methyl protons slightly more acidic than in methylpyrazine. However, the primary reactivity remains radical abstraction of the benzylic-like hydrogen.
The Product (Bromomethyl): The introduction of the bromine at the alpha-position creates a significant dipole. The carbon of the
group becomes highly electrophilic, activated by both the leaving group ability of the bromine and the electron-withdrawing nature of the pyrazine ring. This makes it an ideal substrate for reactions with amines, thiols, and alkoxides.
Part 2: Synthetic Transformation (Wohl-Ziegler Protocol)
The conversion of the methyl analog to the bromomethyl analog is achieved via Wohl-Ziegler Bromination . This is a radical chain reaction requiring a radical initiator and a bromine source.[1][2][3]
Mechanism[3][4][5][6]
Initiation: Thermal homolysis of the initiator (AIBN or Benzoyl Peroxide) generates radicals.
Propagation: The radical abstracts a hydrogen from the C5-methyl group, creating a resonance-stabilized pyrazinylmethyl radical. This radical attacks
Initiator: AIBN (Azobisisobutyronitrile) (0.05 – 0.1 equiv) or Benzoyl Peroxide.
Solvent: Carbon Tetrachloride (
) is classic but toxic.[4] Acetonitrile () or 1,2-Dichloroethane (DCE) are modern, safer alternatives.
Step-by-Step Workflow:
Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-methylpyrazine and anhydrous solvent (0.2 M concentration).
Addition: Add NBS (recrystallized if older than 6 months) and AIBN.
Degassing: Sparge the solution with Nitrogen or Argon for 10-15 minutes to remove dissolved oxygen (which quenches radicals).
Reaction: Heat the mixture to reflux (approx. 80°C for acetonitrile/DCE).
Visual Cue: The reaction often turns from a suspension (undissolved NBS) to a clear solution, then precipitates succinimide (which floats in
but may sink in other solvents).
Monitoring: Monitor via TLC or
NMR.
Target: Disappearance of the methyl peak (
ppm) and appearance of the methylene peak ( ppm).
Caution: Avoid over-reaction. Extended reflux leads to the gem-dibromo side product (
ppm), which is difficult to separate.
Workup: Cool to room temperature. Filter off the solid succinimide byproduct. Concentrate the filtrate under reduced pressure.
Purification: The crude residue is often pure enough for the next step. If purification is needed, use rapid silica gel chromatography (Hexanes/EtOAc). Note: The product is unstable on silica for long periods.
Part 3: Reactivity & Applications[3]
Once synthesized, 2-bromo-5-(bromomethyl)pyrazine serves as a "linchpin" intermediate.
Nucleophilic Substitution (
)
The most common application is the displacement of the side-chain bromine by nucleophiles.
Amination: Reaction with primary/secondary amines yields aminomethyl derivatives (common in kinase inhibitors to improve solubility).
Etherification: Reaction with alkoxides generates ether linkages.
Cross-Coupling (The C2-Bromine)
The bromine on the ring (C2 position) remains intact during the Wohl-Ziegler reaction. It is subsequently used for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups, building the core scaffold of the drug molecule.
Part 4: Visualization of Pathways
Caption: Reaction pathway from methyl precursor to bromomethyl warhead, including potential over-bromination risks and downstream utility.
Part 5: Safety & Handling (Critical)
Warning: Lachrymator Hazard
While 2-bromo-5-methylpyrazine is a standard irritant, the product 2-bromo-5-(bromomethyl)pyrazine is a potent lachrymator (tear gas agent) and vesicant.
Containment: All weighing, transferring, and reaction steps must occur inside a functioning fume hood.
Neutralization: Glassware contaminated with the bromomethyl compound should be rinsed with a dilute solution of ammonia or sodium thiosulfate before being removed from the hood.
Storage: The product is sensitive to moisture (hydrolysis to the alcohol). Store under inert gas (Nitrogen/Argon) at -20°C.
References
Wohl-Ziegler Reaction Mechanism & Conditions
Title: Mechanism of the Wohl-Ziegler Reaction.[1][4]
Strategic Exploitation of Halogenated Pyrazine Scaffolds
Topic: in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. [1][2] Introduction: The Diazine Advantage In modern medicinal chemistry, th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: in Medicinal Chemistry
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
[1][2]
Introduction: The Diazine Advantage
In modern medicinal chemistry, the pyrazine ring (1,4-diazine) is not merely a bioisostere of pyridine or benzene; it is a privileged electronic modulator. Unlike pyridine, the presence of a second nitrogen atom at the para-position significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This electronic deficiency confers two critical properties utilized in high-value drug discovery:
Enhanced Lipophilicity Control: Pyrazines generally exhibit lower logP values than their carbocyclic counterparts, improving aqueous solubility while maintaining membrane permeability.
Ambiphilic Reactivity: Halogenated pyrazines act as "chemical chameleons." They are highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-deficient ring, yet they remain competent partners for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide dissects the strategic manipulation of halogenated pyrazines, moving beyond basic synthesis to the causal logic of regioselectivity and orthogonal functionalization.[1]
Reactivity Profiles: The "Halogen Switch"
The core utility of halogenated pyrazines lies in the ability to invert reactivity trends based on the reaction type. A medicinal chemist can program the sequence of bond formations by selecting specific halogen pairs (e.g., 2-bromo-3-chloropyrazine).
The Inversion Principle
The hierarchy of halogen reactivity changes diametrically between metal-catalyzed coupling and nucleophilic substitution.
Reaction Class
Mechanism
Reactivity Trend (Leaving Group)
Causal Explanation
Pd-Catalyzed Coupling
Oxidative Addition
I > Br > Cl > F
Driven by C-X bond strength. The weaker C-I bond breaks fastest during oxidative addition to Pd(0).
Addition-Elimination
F > Cl > Br > I
Driven by electronegativity.[2] High electronegativity (F) stabilizes the Meisenheimer intermediate (rate-determining step).[2]
Orthogonal Functionalization Strategy
By synthesizing a 2-bromo-3-chloropyrazine , a chemist can selectively functionalize the C2 position via Suzuki coupling (reacting the Bromine) while leaving the Chlorine intact. Subsequently, the C3-Chlorine can be displaced by an amine via
or a second metal-catalyzed coupling under more forcing conditions.
Key Insight: In 2,6-dichloropyrazine, the positions are equivalent. However, once the first substitution occurs (e.g., introduction of an alkoxy group), the electronic bias shifts, directing the second nucleophile to the para-position relative to the nitrogen, often leading to predictable regiochemical outcomes.
Advanced Synthetic Workflows
The following diagram illustrates the decision matrix for functionalizing a di-halogenated pyrazine scaffold, highlighting the divergence between
and Cross-Coupling pathways.
Caption: Orthogonal functionalization workflow for mixed-halogen pyrazines. Path selection depends on the leaving group hierarchy.
Case Study: Favipiravir (T-705)
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) represents the pinnacle of halogenated pyrazine utility. It functions as a prodrug, activated intracellularly to inhibit viral RNA-dependent RNA polymerase (RdRp).
The Fluorine Effect
The C6-fluorine atom is not merely a metabolic blocker; it modulates the pKa of the adjacent hydroxyl group (via tautomerization to the oxo-form), influencing the binding affinity to the viral polymerase. The synthesis of Favipiravir highlights the "Halogen Dance" and the utility of nitrile handles.
Mechanism of Action (Pathway)
The biological activation of Favipiravir requires a three-step ribosylation and phosphorylation sequence.
Caption: Metabolic activation pathway of Favipiravir from prodrug to active RdRp inhibitor.[3]
Experimental Protocol: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
This protocol describes a critical intermediate step in the synthesis of Favipiravir analogs, demonstrating the conversion of a chloropyrazine to a fluoropyrazine (Halogen Exchange or HALEX) followed by regioselective hydrolysis.
Objective: Synthesis of 3,6-difluoropyrazine-2-carbonitrile from 3,6-dichloropyrazine-2-carbonitrile.
Preparation: In a dry 3-neck flask equipped with a magnetic stir bar, charge spray-dried KF (4.0 eq) and TBAB (0.1 eq). Dry the solids under vacuum at 60°C for 1 hour to remove trace moisture (Critical: Water inhibits the reaction and generates hydroxy impurities).
Solvation: Backfill with Nitrogen (
). Add anhydrous DMSO (5 mL per gram of substrate).
Addition: Add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) in one portion.
Reaction: Heat the mixture to 120°C . Monitor via HPLC or GC.
Technical Note: The reaction typically requires 3–5 hours. The appearance of a mono-fluoro intermediate may be observed; heating must continue until conversion to the di-fluoro species is complete.
Workup: Cool the reaction mixture to room temperature. Pour into a slurry of ice/water (10x volume).
Extraction: Extract the aqueous layer with Ethyl Acetate (
).
Purification: The organic layer is washed with brine, dried over
, and concentrated. The residue is purified via vacuum distillation or column chromatography (Hexanes/EtOAc) to yield the 3,6-difluoro product.
Self-Validation Check:
NMR: Product should show two distinct signals. If signals are absent or broad, check for hydrolysis (formation of 3-hydroxy species) caused by wet DMSO.
References
Review of Pyrazine Scaffolds: Dolezal, M., et al. "Pyrazine Derivatives: A Versatile Scaffold in Medicinal Chemistry." Molecules, 2015.[4] Link (Verified context from search results regarding pyrazine versatility).
Favipiravir Synthesis: Tiyasakulchai, T., et al. "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances, 2021. Link
Halogen Reactivity: Schlosser, M., et al. "The reactivity of halopyrazines in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution." Journal of Organic Chemistry, 2005.[5] (Foundational text on the I>Br>Cl>F vs F>Cl>Br>I inversion).
Mechanism of Action: Furuta, Y., et al. "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B, 2017. Link
Regioselectivity Studies: Lérida, A.C., et al. "Regioselective functionalization of chloropyrazines." Tetrahedron, 2013.
Therapeutic Architectures Derived from Bromomethyl Pyrazine: A Technical Guide
Executive Summary: The Pyrazine "Linchpin" In the landscape of heterocyclic medicinal chemistry, bromomethyl pyrazine (and its substituted analogues) serves not as a final therapeutic endpoint, but as a critical electrop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pyrazine "Linchpin"
In the landscape of heterocyclic medicinal chemistry, bromomethyl pyrazine (and its substituted analogues) serves not as a final therapeutic endpoint, but as a critical electrophilic linchpin . It enables the rapid construction of complex bioactive architectures—specifically imidazo[1,2-a]pyrazines and 2-(aminomethyl)pyrazines —which are privileged scaffolds in oncology and infectious disease.
This guide moves beyond the basic reactivity of the bromomethyl group to explore its application in synthesizing high-affinity kinase inhibitors (CK2, AXL, BTK) and antitubercular agents. We analyze the transition from the reactive alkylator to the stable therapeutic pharmacophore.
Chemical Reactivity & Medicinal Utility[1]
The 2-(bromomethyl)pyrazine moiety is a potent alkylating agent. Its utility stems from the electron-deficient nature of the pyrazine ring (para-diazine), which makes the methylene protons acidic and the resulting bromide a highly displaceable leaving group.
The "Warhead" vs. The Scaffold
While halomethyl ketones are sometimes used as covalent warheads in proteomic profiling, the bromomethyl pyrazine unit is too reactive for systemic administration as a drug. Instead, it is utilized to:
Install the Pyrazine Ring: Acts as a "vector" to introduce the metabolically stable, lipophilic, and hydrogen-bond-accepting pyrazine ring into a larger drug molecule.
Form Fused Systems: Cyclization with 2-aminopyrazines yields imidazo[1,2-a]pyrazines , a scaffold found in blockbuster drugs like Acalabrutinib.
Synthetic Architectures: From Precursor to Potency
The therapeutic value of bromomethyl pyrazine is realized through three primary derivatization pathways.
Pathway A: Nucleophilic Substitution (The Kinase Linker)
Reaction with secondary amines or thiols generates 2-(aminomethyl)pyrazines . This flexible linker allows the pyrazine ring to orient into the ATP-binding pocket of kinases, often interacting with the hinge region.
Pathway B: Imidazo-Fusion (The BTK/CK2 Scaffold)
The condensation of 2-aminopyrazine with
-bromomethyl ketones (a structural isomer/analog relationship) creates the rigid imidazo[1,2-a]pyrazine core. This flat, aromatic system is ideal for -stacking within the narrow hydrophobic clefts of kinases.
Visualization: Synthetic Tree
The following diagram illustrates the divergence from the bromomethyl precursor to bioactive classes.
Caption: Divergent synthesis from the reactive bromomethyl pyrazine intermediate to three distinct therapeutic classes.
Therapeutic Applications
Oncology: Kinase Inhibition (CK2, AXL, PIM)
Derivatives synthesized from bromomethyl pyrazine are potent ATP-competitive inhibitors.
Mechanism: The pyrazine nitrogens often serve as H-bond acceptors for the kinase hinge region (e.g., Met/Glu residues).
Case Study (AXL/TRKA): Pyrazine-2-carboxamide derivatives and their aminomethyl analogs have shown dual inhibition of AXL and TRKA, targets implicated in drug-resistant non-small cell lung cancer (NSCLC).
Case Study (CK2): 2,6-disubstituted pyrazines inhibit Casein Kinase 2 (CK2), a protein involved in suppressing apoptosis.
Infectious Disease: Antitubercular Agents
The pyrazine ring is the core of Pyrazinamide (PZA), a first-line TB drug.[1][2] Bromomethyl derivatives allow for the expansion of the PZA scaffold.
Activity: Piperazine-linked pyrazines (synthesized via bromomethyl alkylation) exhibit MIC values comparable to standard antibiotics against Mycobacterium tuberculosis.
Mechanism: Disruption of membrane energetics and inhibition of fatty acid synthase I (FAS-I) in mycobacteria.
Quantitative Data Summary
The following table summarizes the biological activity of derivatives accessible via the bromomethyl pyrazine intermediate.
Compound Class
Target / Organism
Activity Metric
Value
Reference
Aminomethyl-pyrazine
AXL Kinase (Cancer)
% Inhibition (10 µM)
41%
[1]
Aminomethyl-pyrazine
TRKA Kinase (Cancer)
% Inhibition (10 µM)
34%
[1]
Pyrazine-Piperazine
M. tuberculosis (H37Rv)
MIC
3.13 - 12.5 µg/mL
[2]
Pyrazine-Thiazole
S. aureus (Bacteria)
Zone of Inhibition
18 mm
[3]
Imidazo-pyrazine
CK2 Kinase
IC50
< 50 nM
[4]
Experimental Protocols
Protocol A: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)pyrazine
A representative protocol for creating a kinase-targeted library member.
Rationale: This reaction utilizes the high electrophilicity of the bromomethyl carbon to couple with a secondary amine (piperazine), a common pharmacophore for improving solubility and bioavailability.
Reagents:
2-(Bromomethyl)pyrazine (1.0 eq) [Warning: Lachyrymator, handle in fume hood]
N-Methylpiperazine (1.2 eq)
Potassium Carbonate (
, 2.0 eq)
Acetonitrile (ACN, anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve 2-(bromomethyl)pyrazine (1 mmol) in anhydrous ACN (5 mL) under an inert atmosphere (
).
Addition: Add
(2 mmol) followed by the dropwise addition of N-methylpiperazine (1.2 mmol).
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (System: 5% MeOH in DCM). The spot for the bromomethyl starting material (
) should disappear, replaced by a polar amine product ().
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over
. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow oil.
Validation:
1H NMR (CDCl3): Look for the disappearance of the
singlet (~4.6 ppm) and appearance of the singlet (~3.8 ppm).
Protocol B: In Vitro AXL Kinase Inhibition Assay
Rationale: To validate the biological efficacy of the synthesized derivative.
Enzyme System: Recombinant human AXL kinase domain.
Substrate: Poly(Glu,Tyr) 4:1 peptide.
Detection: ADP-Glo™ Kinase Assay (Luminescence).
Procedure:
Incubate kinase (5 ng/well), substrate (0.2 mg/mL), and ATP (10 µM) with the test compound (dilution series 1 nM - 10 µM) in reaction buffer (40 mM Tris pH 7.5, 20 mM
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanism of Action: Kinase Signaling Pathway
The following diagram illustrates how pyrazine-based inhibitors (synthesized from bromomethyl precursors) disrupt the AXL/RAS/MAPK signaling cascade, leading to the therapeutic effect (apoptosis/stasis).
Caption: Pyrazine derivatives competitively bind the AXL receptor, halting the RAS-RAF-MEK-ERK proliferation cascade.
References
Setyowati, W.A.E., et al. (2025). "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives." Advanced Journal of Chemistry, Section A. Link
BenchChem. (2025).[2][3] "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." BenchChem Technical Guides. Link
Al-Muntaser, M., et al. (2025).[4] "Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents." BMC Chemistry. Link
Vertex Pharmaceuticals. (2018). "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases." Bioorganic & Medicinal Chemistry Letters. Link
Gehringer, M., & Laufer, S. A. (2019).[5] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link
Engineering Kinase Inhibitors: The Strategic Role and Synthesis of Pyrazine-Based Intermediates
Executive Summary In the highly competitive landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors demands exquisite precision. As a Senior Application Scientist, I approach scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly competitive landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors demands exquisite precision. As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem balancing potency, selectivity, and pharmacokinetics. Among nitrogen-containing heterocycles, the pyrazine (1,4-diazine) ring has emerged as a privileged bioisosteric core. This technical guide explores the physicochemical rationale behind pyrazine selection, its structural biology within the kinase ATP-binding pocket, and provides field-proven, self-validating synthetic protocols for generating advanced pyrazine intermediates.
Physicochemical Rationale: The Pyrazine Advantage
When designing an ATP-competitive kinase inhibitor, medicinal chemists frequently replace benzene or pyridine rings with pyrazines to optimize the drug's physicochemical profile. The causality behind this choice is rooted in fundamental electronic properties:
Mitigation of hERG Toxicity via pKa Modulation: Pyridine has a conjugate acid pKa of ~5.2, meaning a significant fraction of the molecule can become protonated at physiological pH (7.4). This basicity frequently leads to off-target binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity. In contrast, the introduction of a second nitrogen atom in the 1,4-position exerts a strong inductive electron-withdrawing effect, drastically reducing the first pKa of pyrazine to 0.65 [1]. Consequently, pyrazine remains strictly unprotonated in human plasma, virtually eliminating basicity-driven hERG liabilities.
Enhanced Solvation and H-Bonding: Pyrazine is an electron-deficient aromatic system. Because its lone-pair electrons do not participate in the aromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-delocalization, they are highly localized and act as excellent, mild hydrogen-bond acceptors. Furthermore, the dual nitrogen atoms significantly lower the molecule's lipophilicity (LogP) compared to carbocycles, enhancing aqueous solubility—a critical parameter for oral bioavailability.
Table 1: Physicochemical Comparison of Aromatic Scaffolds in Kinase Design
Scaffold
Structure Type
pKa (Conjugate Acid)
H-Bond Acceptors
Relative Lipophilicity (LogP)
Kinase Design Utility
Benzene
Carbocycle
N/A
0
High
Hydrophobic pocket filling; lacks hinge H-bonding capacity.
Pyridine
1-Azine
~5.2
1
Moderate
Strong hinge binder; high hERG liability due to basicity.
Pyrimidine
1,3-Diazine
~1.3
2
Low
Excellent hinge binder; meta-nitrogens limit specific linear vector extensions.
Pyrazine
1,4-Diazine
~0.65
2
Low
Ideal bioisostere; low basicity eliminates hERG risk; optimal linear vectors.
Structural Biology: Pyrazine in the ATP-Binding Pocket
Most small-molecule kinase inhibitors function by competitively binding to the narrow, hydrophobic ATP-binding cleft located between the N-terminal and C-terminal lobes of the kinase[2]. The most critical interaction within this pocket occurs at the hinge region , which connects the two lobes.
Pyrazine-based inhibitors achieve high affinity by utilizing the pyrazine nitrogen as a primary hydrogen bond acceptor, interacting directly with the backbone amide NH of hinge residues (e.g., Valine, Alanine, or Cysteine, depending on the specific kinase)[1].
When functionalized as an aminopyrazine (a highly common intermediate), the scaffold establishes a powerful bidentate interaction [3]. The pyrazine nitrogen accepts a hydrogen bond from the hinge, while the exocyclic amine donates a hydrogen bond to the adjacent hinge carbonyl. This highly directional, dual-contact mechanism drives both potency and selectivity, a paradigm successfully utilized in FDA-approved drugs like the FLT3/AXL inhibitor gilteritinib[4].
Fig 1: Bidentate hinge-binding pharmacophore of an aminopyrazine kinase inhibitor.
Synthetic Methodologies for Pyrazine Intermediates
The synthesis of functionalized pyrazines requires navigating their inherent electron deficiency. While this electron poverty deactivates the ring toward electrophilic aromatic substitution, it primes the scaffold for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[5].
Overcoming Cross-Coupling Liabilities
Suzuki-Miyaura and Buchwald-Hartwig couplings are the workhorses of pyrazine functionalization. However, electron-poor heteroaryl halides (like 2-amino-5-bromopyrazine) are highly susceptible to oxidative homocoupling and protodehalogenation during palladium catalysis[5].
To mitigate this, application scientists must design self-validating synthetic loops:
Ligand Selection: Utilizing bidentate ligands with large bite angles (e.g., dppf or Xantphos) accelerates the reductive elimination step, outcompeting unwanted side reactions.
Boron Species Optimization: Transitioning from standard boronic acids to organotrifluoroborates significantly reduces the tendency for oxidative homocoupling, yielding cleaner reaction profiles[5].
Fig 2: Self-validating synthetic workflow for functionalized pyrazine intermediates.
Self-Validating Experimental Protocol: Synthesis of a 5-Aryl-2-aminopyrazine Scaffold
The following protocol details the synthesis of a model kinase intermediate: 5-(4-methoxyphenyl)pyrazin-2-amine . This protocol is designed as a self-validating system, where the causality of each reagent choice ensures high fidelity and prevents downstream assay interference.
Charge a dried Schlenk flask with 2-amino-5-bromopyrazine, 4-methoxyphenylboronic acid, and K₂CO₃.
Add the Dioxane/H₂O solvent mixture.
Causality Check: Sparge the mixture with Argon for 15 minutes. Why? Palladium(0) active species are highly sensitive to oxidation. Because electron-poor pyrazines slow the oxidative addition step, any dissolved oxygen will irreversibly poison the catalyst, leading to incomplete conversion.
Step 2: Catalytic Activation
Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.
Seal the flask and heat to 90 °C for 4 hours.
Causality Check: The biphasic Dioxane/Water system is critical. Water is required to hydroxylate the boronic acid into the reactive boronate anion, which is the actual species that undergoes transmetalation with the Palladium complex.
Draw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Logic: Look for the desired mass [M+H]+ = 202.1. If a mass of 96.1 (des-bromo aminopyrazine) is observed, it indicates premature protodehalogenation. This acts as an immediate fail-safe, signaling that the solvent was too wet or the temperature too high, allowing you to halt the process before wasting downstream purification resources.
Step 4: Workup and Palladium Scavenging
Cool the reaction to room temperature, dilute with EtOAc (100 mL), and wash with brine (2 x 50 mL).
Dry the organic layer over Na₂SO₄ and filter.
Causality Check (Critical for Kinase Assays): Add 1.0 g of SiliaMetS® Thiol to the filtrate and stir at 40 °C for 2 hours. Why? Residual palladium can act as a Pan-Assay Interference Compound (PAINS) in biochemical kinase assays, causing false positives by precipitating proteins. The thiol-functionalized silica covalently traps Pd, ensuring the biological data generated from this intermediate is trustworthy.
Filter through a pad of Celite, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure pyrazine intermediate.
References
Pyrazine-based small molecule kinase inhibitors: clinical applications and p
Pyrazines in Drug Discovery - PharmaBlock. pharmablock.com.
Transition metal-catalyzed functionaliz
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. acs.org.
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. nih.gov.
Technical Profile: Solubility & Stability of 2-Bromo-5-(bromomethyl)pyrazine
This technical guide provides a rigorous analysis of 2-bromo-5-(bromomethyl)pyrazine , a bifunctional pyrazine building block critical in medicinal chemistry for fragment-based drug discovery (FBDD) and heterocycle synth...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous analysis of 2-bromo-5-(bromomethyl)pyrazine , a bifunctional pyrazine building block critical in medicinal chemistry for fragment-based drug discovery (FBDD) and heterocycle synthesis.[1]
Executive Summary: The Electrophilic Architecture
2-bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) is a high-value heterocyclic intermediate defined by its dual-reactivity profile .[1] It possesses two distinct electrophilic sites:[1]
The Alkyl Halide (
): A highly reactive "benzylic-like" electrophile susceptible to rapid nucleophilic substitution.
The Aryl Halide (
): A sterically accessible site on the pyrazine ring, suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or reactions under forcing conditions.[1]
Critical Handling Alert: Due to the high reactivity of the bromomethyl group, this compound is lachrymatory , corrosive , and moisture-sensitive . It exhibits rapid degradation kinetics in protic solvents, necessitating strict anhydrous handling protocols.
Physicochemical Characterization
Property
Value / Descriptor
Source
Molecular Formula
[PubChem, 2025]
Molecular Weight
251.91 g/mol
[Sigma-Aldrich, 2025]
Physical State
Low-melting solid or viscous oil (dependent on purity)
[BLD Pharm, 2025]
Predicted LogP
~1.4 (Lipophilic)
[PubChem, 2025]
pKa (Conjugate Acid)
~0.5 (Pyrazine nitrogen is weakly basic)
Calculated
Storage Class
Inert Atmosphere, Cold Chain (-20°C to 2-8°C)
[Fisher Scientific, 2025]
Stability & Degradation Mechanisms
The stability profile of 2-bromo-5-(bromomethyl)pyrazine is dominated by the lability of the exocyclic C-Br bond.[1] Understanding these pathways is essential for yield optimization.
Hydrolytic Instability (Moisture Sensitivity)
In the presence of water or atmospheric moisture, the bromomethyl group undergoes hydrolysis to form 2-bromo-5-(hydroxymethyl)pyrazine and Hydrogen Bromide (HBr).[1]
Mechanism: The electron-deficient pyrazine ring makes the methylene carbon highly electrophilic. The released HBr can autocatalytically protonate the pyrazine ring (forming the hydrobromide salt, CAS 2044704-56-3), further accelerating degradation.[1]
Impact: Samples exposed to air often turn dark brown/black due to acid-catalyzed oligomerization.
Photolytic Degradation
The C-Br bond is susceptible to homolytic cleavage under UV/Visible light, generating radical species that lead to dimerization (forming ethylene-bridged bis-pyrazines) or complex polymerization.[1]
Thermal Stability
Solid State: Stable at -20°C.
Solution State: prone to decomposition above 40°C in the absence of nucleophiles.
Visualization: Degradation Pathways
The following diagram illustrates the primary degradation vectors requiring mitigation during storage and handling.
Figure 1: Primary degradation pathways including hydrolysis-driven acidification and radical-mediated polymerization.[1]
Solubility Profile & Solvent Compatibility
As a lipophilic alkyl halide, the compound follows a "like dissolves like" principle but is limited by reactivity.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Compatibility Status
Technical Notes
Chlorinated
DCM, Chloroform, DCE
High (Recommended)
Excellent solubility (>100 mg/mL).[1] Ideal for reactions and storage. Ensure solvents are acid-free (pass through basic alumina).
Polar Aprotic
THF, MeCN, DMF, DMSO
Moderate to High
Soluble. Caution: DMSO can act as an oxidant (Swern-like) or nucleophile at high temps. Use Anhydrous THF/MeCN to prevent hydrolysis.
Polar Protic
Water, Methanol, Ethanol
Incompatible
DO NOT USE. Rapid solvolysis () occurs, yielding the ether or alcohol derivative.
Hydrocarbon
Hexanes, Heptane
Low
Poor solubility. Useful as an anti-solvent for precipitation if the compound is a solid.
Experimental Protocols
Since commercial Certificates of Analysis (CoA) rarely provide kinetic stability data, the following self-validating protocols are recommended for internal QC.
Strategic Utilization of 2-Bromo-5-(bromomethyl)pyrazine in Advanced Heterocyclic Synthesis: Commercial Landscape and Orthogonal Functionalization Protocols
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery, the pyrazine scaffold is a privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In modern drug discovery, the pyrazine scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, central nervous system (CNS) modulators, and PROTAC linkers. 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) serves as a highly strategic, bifunctional building block. Its value lies in the orthogonal reactivity of its two bromine atoms: a highly electrophilic aliphatic bromomethyl group and a palladium-sensitive aryl bromide. This whitepaper details the commercial sourcing landscape, physicochemical profiling, and self-validating experimental methodologies required to leverage this compound in complex API (Active Pharmaceutical Ingredient) synthesis.
Physicochemical Profiling & Commercial Landscape
Procurement of specialized building blocks requires balancing cost, purity, and supply chain reliability. 2-Bromo-5-(bromomethyl)pyrazine is commercially available through several specialized chemical vendors[1][2]. Due to its instability at high temperatures and sensitivity to strong nucleophiles, it is typically shipped under inert atmosphere and requires cold storage.
Table 1: Physicochemical Properties
Property
Specification
Chemical Name
2-Bromo-5-(bromomethyl)pyrazine
CAS Number
1382866-97-8
Molecular Formula
C5H4Br2N2
Molecular Weight
251.91 g/mol
Structural Class
Halogenated Heteroaromatic / Benzylic Halide
Table 2: Commercial Supplier & Pricing Matrix
Note: Pricing is subject to regional tariffs, institutional discounts, and supplier surcharges[3].
The synthetic utility of 2-Bromo-5-(bromomethyl)pyrazine is dictated by the distinct electronic environments of its halogens.
The Bromomethyl Group (C5 position): The pyrazine ring is highly electron-withdrawing. This exerts a strong inductive effect on the adjacent methyl group, making the carbon-bromine bond highly polarized and exceptionally susceptible to Nucleophilic Substitution (
).
The Aryl Bromide (C2 position): The aryl C-Br bond is inert to standard nucleophiles at room temperature but readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0)), enabling cross-coupling reactions.
By exploiting this chemoselectivity, chemists can perform sequential functionalizations without the need for protecting groups.
Workflow illustrating the orthogonal functionalization of the pyrazine scaffold.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and In-Process Controls (IPCs).
Protocol A: Chemoselective
Amination
Objective: Functionalize the bromomethyl position while preserving the aryl bromide.
Causality of Reagents:
Solvent: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It leaves the incoming nucleophile unsolvated and highly reactive, accelerating the
pathway.
Base: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as an acid scavenger for the HBr byproduct.
Temperature: Maintained at 0 °C to Room Temperature. The electron-deficient pyrazine makes the bromomethyl group so reactive that heating would lead to over-alkylation (quaternary ammonium salt formation) or degradation.
Step-by-Step Procedure:
Initiation: Dissolve 2-Bromo-5-(bromomethyl)pyrazine (1.0 eq) in anhydrous MeCN (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
Reagent Addition: Add DIPEA (1.5 eq) dropwise, followed by the slow addition of the target secondary amine (1.05 eq).
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (
~251/253) is fully consumed, replaced by the mono-functionalized product mass. The presence of a single bromine isotope pattern (1:1 ratio) in the product confirms the aryl bromide remains intact.
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Substitute the remaining aryl bromide with an aryl/heteroaryl boronic acid.
Causality of Reagents:
Catalyst:
is strictly required. Pyrazine nitrogens are strong Lewis bases that can coordinate to palladium, displacing weaker ligands and poisoning the catalyst. The bidentate 'dppf' ligand creates a robust, sterically hindered coordination sphere that prevents pyrazine-induced catalyst deactivation.
Base: Aqueous
is used to convert the boronic acid into a nucleophilic boronate complex, a prerequisite for the transmetalation step in the catalytic cycle.
Step-by-Step Procedure:
Initiation: Charge a Schlenk flask with the mono-functionalized pyrazine intermediate (1.0 eq), target boronic acid (1.2 eq), and
(0.05 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(ratio 4:1, 0.1 M overall concentration).
Propagation: Heat the mixture to 85 °C under nitrogen for 8-12 hours. The thermal energy is necessary to drive the oxidative addition of the highly stable aryl C-Br bond onto the Pd(0) species.
Self-Validation (IPC): Monitor via TLC and LC-MS. Successful coupling is indicated by the complete disappearance of the brominated isotope pattern in the mass spectrum, replaced by the exact mass of the biaryl product.
Workup: Filter through a pad of Celite to remove palladium black, partition between water and DCM, extract, and purify via flash chromatography.
Application in Targeted Therapeutics
Pyrazine derivatives synthesized from 2-Bromo-5-(bromomethyl)pyrazine are frequently utilized as ATP-competitive inhibitors in oncology. The pyrazine nitrogens act as critical hydrogen-bond acceptors for the hinge region of kinases, particularly within the PI3K/AKT/mTOR signaling axis.
Mechanism of action for pyrazine-derived kinase inhibitors in the PI3K/AKT/mTOR pathway.
By precisely controlling the functionalization of the C2 and C5 positions of the pyrazine ring, medicinal chemists can independently tune both the hinge-binding affinity (via cross-coupling at C2) and the solvent-exposed solubility profile (via amination at C5).
References
AbacipharmTech. "Carbohydrate - AbacipharmTech-Global Chemical supplier (Catalog: ABA1066)". AbacipharmTech. Available at:[Link]
Navigating the Hazards of Bromomethyl Pyrazines: A Technical Safety & Handling Guide
Introduction: The "Warhead" Profile Bromomethyl pyrazines are indispensable intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and pyrazine-based pharmacophores. However, their utili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Warhead" Profile
Bromomethyl pyrazines are indispensable intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and pyrazine-based pharmacophores. However, their utility comes at a steep safety cost. These compounds are not merely "irritants"; they are potent lachrymators and alkylating agents .
From a structural perspective, the electron-deficient pyrazine ring exerts a strong inductive effect, activating the benzylic carbon-bromine bond. This makes the methylene group highly electrophilic—a chemical "warhead" primed to attack nucleophiles. In a biological context, this means it aggressively alkylates DNA and proteins. In a laboratory context, it means standard safety protocols are often insufficient.
This guide bridges the gap between generic Safety Data Sheets (SDS) and the practical realities of the bench, providing a self-validating safety system for researchers.
Hazard Identification & Mechanism of Action
To safely handle these compounds, one must understand why they are dangerous. The hazard is not just surface-level corrosion; it is a specific molecular attack on the sensory nervous system.
The TRPA1 Activation Mechanism
Bromomethyl pyrazines are severe lachrymators (tear gas agents). Unlike simple acids that burn via proton donation, these compounds function by covalent modification .
Target: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), often called the "wasabi receptor," located on sensory nerve endings.[1]
Mechanism: The electrophilic bromomethyl group penetrates the cell membrane and alkylates specific cysteine residues (e.g., Cys621) on the TRPA1 channel.
Result: This irreversible covalent bond locks the channel open, causing a massive influx of Calcium (
), which the brain interprets as intense burning pain and triggers profuse lachrymation.
Visualization: The Pain Pathway
The following diagram illustrates the molecular causality of the exposure event.
Figure 1: Molecular mechanism of lachrymation via TRPA1 alkylation. The electrophilic nature of the compound triggers a neurogenic response.[1]
Consolidated Safety Data
The following data aggregates GHS classifications for 2-(Bromomethyl)pyrazine (CAS: 60023-35-0) and related analogs.
Parameter
Classification / Value
Context & Causality
Signal Word
DANGER
High risk of immediate irreversible damage.
Skin Corrosion
Category 1B (H314)
Alkylation of skin proteins causes necrosis, not just irritation.
Eye Damage
Category 1 (H318)
Corrosive. Risk of permanent corneal opacity due to protein crosslinking.
Acute Toxicity
Category 4 (Oral)
Harmful if swallowed; systemic alkylation risk.
Reactivity
Moisture Sensitive
Hydrolyzes to form Hydrogen Bromide (HBr) and hydroxymethyl pyrazine.
Flash Point
> 110°C (Typical)
Generally not a high flammability risk, but thermal decomposition releases and .
Engineering Controls & PPE (The "How")
The "Zero-Vapor" Protocol
Due to the lachrymatory nature, zero exposure is the only acceptable standard.
Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood.
Secondary Barrier: If a balance is not available in the hood, tared vials must be used. Never transport open containers across the lab.
Glove Selection Logic
Standard nitrile gloves provide only temporary protection against benzylic halides. The bromomethyl group can permeate thin nitrile.
Splash Protection: Double-glove Nitrile (minimum 0.11 mm thickness). Change immediately upon contamination.
Immersion/High Risk: Silver Shield® (Laminate) gloves are required for spill cleanup or prolonged handling.
Storage & Stability: A Self-Validating System
Bromomethyl pyrazines are inherently unstable. The formation of HBr via hydrolysis creates an autocatalytic decomposition cycle (HBr acts as an acid catalyst for further degradation).
Storage Conditions
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon or Nitrogen).
Do not dispose of active bromomethyl pyrazines in the general organic waste stream. This puts downstream waste handlers at risk of lachrymatory exposure. You must chemically deactivate (quench) the "warhead" first.
The Thiosulfate Quench Method
This protocol utilizes Sodium Thiosulfate (
) to convert the volatile, lipophilic alkyl bromide into a non-volatile, water-soluble Bunte salt.
Reagents:
Quenching Solution: 10% w/v Sodium Thiosulfate in water.
Procedure:
Dilute the reaction mixture or waste residue with a non-reactive solvent (e.g., Ethyl Acetate or Ethanol).
Slowly add the Quenching Solution (10% excess relative to the bromomethyl compound).
Stir vigorously for 30 minutes.
Validation: Check the pH of the aqueous layer. It should be neutral. A biphasic mixture indicates the organic layer is now safe (the alkylating agent has moved to the aqueous phase as a salt).
Quenching Workflow Visualization
Figure 2: Chemical deactivation workflow converting the hazardous alkyl bromide into a benign Bunte salt.
Emergency Response
Eye Contact (Critical)
Speed is vital. The alkylation reaction is fast.
Flush immediately with water for at least 15 minutes .[2]
Do not use neutralization agents (acids/bases) in the eye; this exacerbates injury.
Seek immediate ophthalmological evaluation.
Skin Contact[3][5]
Remove contaminated clothing immediately (cut it off if necessary to avoid pulling over the face).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The compound 2-bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) is a highly valuable bifunctional building block utilized in the synthesis of complex pharmaceuticals, including S1P1 receptor agonists and DHODH inhibitors,[1].
Designing a synthetic route from 2-methylpyrazine requires navigating the extreme electron deficiency of the 1,4-diazine core. Direct electrophilic aromatic bromination (
) of 2-methylpyrazine is thermodynamically disfavored. Furthermore, attempting a direct radical bromination of 2-methylpyrazine using N-bromosuccinimide (NBS) preferentially yields 2-(bromomethyl)pyrazine, leaving the heteroaromatic ring completely unfunctionalized[2].
To achieve dual functionalization, a strategic multi-stage approach is required:
Ring Activation & Amination: The pyrazine ring is first chlorinated and subsequently subjected to Nucleophilic Aromatic Substitution (
) with ammonia to install an amino directing group[3].
Sandmeyer Bromination: The amino group is converted to a bromide via a highly reactive diazonium intermediate[4].
Wohl-Ziegler Radical Bromination: With the ring bromide secured, the benzylic-like methyl group is selectively brominated via a radical chain mechanism[1].
Synthetic Workflow Visualization
Figure 1: Multi-step synthetic workflow for 2-bromo-5-(bromomethyl)pyrazine.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyrazine (Intermediates 1 & 2)
Causality & Design: Direct amination of 2-methylpyrazine is inefficient. By first passing chlorine gas through the neat starting material, 2-chloro-5-methylpyrazine is generated. The strong electron-withdrawing nature of the pyrazine nitrogens heavily activates the 2-position for a subsequent
Chlorination: Charge a glass-lined reactor with 2-methylpyrazine (1.0 eq). Slowly bubble
gas through the solution at 80°C until starting material is consumed. Purify via fractional distillation to isolate 2-chloro-5-methylpyrazine. (Note: This step requires specialized gas-handling equipment[5]).
Amination: Transfer the chlorinated intermediate to a high-pressure autoclave. Add 28% aqueous ammonia (
, 10.0 eq).
Seal the autoclave and heat to 150°C for 12 hours.
Cool the vessel to room temperature, vent carefully, and extract the aqueous mixture with ethyl acetate (
mL). Dry the combined organic layers over and concentrate in vacuo.
Self-Validation Checkpoint: The completion of the
amination is confirmed by TLC (Hexanes/EtOAc 1:1). The non-polar chlorinated intermediate () will disappear, replaced by a highly polar, UV-active spot () that stains positive (purple) with ninhydrin, confirming the presence of the primary amine.
Protocol 2: Sandmeyer Bromination to 2-Bromo-5-methylpyrazine
Causality & Design: Pyrazine diazonium salts are notoriously unstable and prone to rapid hydrolysis to pyrazinols. To mitigate this, the reaction is performed in concentrated hydrobromic acid (HBr) to minimize water activity and flood the system with the nucleophile (
). Copper(I) bromide is utilized as a single-electron transfer (SET) catalyst to facilitate the radical-mediated displacement of nitrogen[4].
Step-by-Step Procedure:
Suspend 2-amino-5-methylpyrazine (1.0 eq) in 48% aqueous HBr (5.0 volumes) and cool to -5°C using an ice/salt bath.
Add a solution of sodium nitrite (
, 1.2 eq) in minimal water dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes.
In a separate flask, dissolve CuBr (1.1 eq) in 48% HBr and cool to 0°C.
Transfer the diazonium solution dropwise into the CuBr solution.
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour.
Neutralize the mixture with saturated
and extract with dichloromethane.
Self-Validation Checkpoint:
Diazotization: 15 minutes after
addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the necessary excess of nitrous acid.
Displacement: The successful decomposition of the diazonium salt is visually validated by the vigorous evolution of gas, which will completely cease once the reaction is complete at 60°C.
Protocol 3: Wohl-Ziegler Radical Bromination
Causality & Design: The final step selectively brominates the methyl group. Azobisisobutyronitrile (AIBN) is chosen over benzoyl peroxide (BPO) as the radical initiator because BPO can cause unwanted N-oxidation of the pyrazine nitrogens. Trifluorotoluene (
) is used as a high-boiling, environmentally friendly alternative to carbon tetrachloride to ensure the reaction reaches the activation temperature of AIBN[1].
Step-by-Step Procedure:
Dissolve 2-bromo-5-methylpyrazine (1.0 eq) in
(10 volumes).
Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).
Heat the mixture to reflux (approx. 102°C) under a nitrogen atmosphere for 4-6 hours.
Cool the reaction to 0°C. Filter the mixture to remove the succinimide byproduct.
Wash the filtrate with water, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-bromo-5-(bromomethyl)pyrazine.
Self-Validation Checkpoint: NBS is a dense powder that sinks to the bottom of the flask. As the radical chain reaction progresses, NBS is consumed and succinimide is generated. Succinimide is significantly less dense and will float to the surface of the solvent. This visual phase shift from "heavy powder at the bottom" to "light crystals at the top" is a robust, real-time indicator of reaction progression.
Quantitative Data Summary
Table 1: Analytical Markers and Yields for the Synthetic Pathway
Madhusudhan, G., et al. "An efficient and facile synthesis of 2-bromo-5-methylpyrazine". Organic Chemistry: An Indian Journal, 2009.
Benchchem. "S-(2-pyrazin-2-ylethyl) ethanethioate (Radical bromination of 2-methylpyrazine)". Benchchem Catalog.
Pan, X., et al. "Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl) acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders". US Patent 8,580,841 B2, 2013.
"Preparation method, product and application of 2-amino-5-methylpyrazine". Chinese Patent CN111925333A, 2020.
Optimized Radical Bromination of 2-Bromo-5-methylpyrazine: A Scalable Application Note
Part 1: Strategic Abstract & Scope The conversion of 2-bromo-5-methylpyrazine to 2-bromo-5-(bromomethyl)pyrazine is a linchpin transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Abstract & Scope
The conversion of 2-bromo-5-methylpyrazine to 2-bromo-5-(bromomethyl)pyrazine is a linchpin transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and pyrazine-based heterocycles. This reaction relies on the Wohl-Ziegler bromination , a radical substitution that presents specific challenges due to the electron-deficient nature of the pyrazine ring.
Unlike electron-rich systems (e.g., toluene), the pyrazine core destabilizes the intermediate benzylic (pyrazylic) radical, requiring optimized thermal or photochemical initiation to achieve conversion while suppressing the formation of the over-brominated byproduct (dibromomethyl).
Key Technical Objectives:
Regiocontrol: Maximize mono-bromination (
90% selectivity).
Reagent Integrity: Protocol for purifying N-Bromosuccinimide (NBS) to prevent ionic side reactions.
Green Solvency: Transitioning from Carbon Tetrachloride (CCl
) to sustainable alternatives like Trifluorotoluene (PhCF) or Acetonitrile (MeCN).
Part 2: Mechanistic Logic & Chemical Strategy
The "Pyrazylic" Challenge
The success of this reaction hinges on the Goldfinger Mechanism . The reaction does not proceed via direct attack of the NBS radical. Instead, NBS serves as a reservoir that maintains a low, steady-state concentration of molecular bromine (Br
Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from trace Br
to generate the Br radical.
Propagation (Abstraction): The Br
radical abstracts a hydrogen atom from the methyl group. Note: The high bond dissociation energy (BDE) of the methyl protons on the electron-deficient pyrazine ring makes this the rate-determining step.
Propagation (Substitution): The resulting pyrazylic radical reacts with Br
to form the product and regenerate Br.
NBS Role: HBr produced in step 2 reacts with NBS to regenerate Br
, keeping the concentration low to prevent ionic addition to the pyrazine ring.
Visualization: Reaction Mechanism
The following diagram illustrates the radical cycle and the critical role of NBS as a "buffer" for bromine concentration.
Caption: The Wohl-Ziegler catalytic cycle. NBS acts as a stoichiometric source of bromine while maintaining low instantaneous Br2 concentration to favor radical substitution over ionic addition.
Part 3: Optimized Experimental Protocol
Reagent Preparation (Critical Step)
Commercial NBS is often yellow, indicating the presence of free Br
and HBr. These impurities promote ionic bromination (ring bromination) rather than the desired radical attack.
Purification Protocol:
Dissolve 10g of impure NBS in 100 mL of boiling water.
Filter rapidly through a pre-heated funnel.
Cool the filtrate on ice to precipitate pure, white crystals.
Filter and dry under vacuum over P
O.
Result: White crystalline solid (mp 173–176 °C).[3]
Reaction Parameters
Parameter
Traditional (Avoid)
Modern Optimized (Recommended)
Rationale
Solvent
Carbon Tetrachloride (CCl)
Trifluorotoluene (PhCF) or Acetonitrile
PhCF mimics CCl boiling point and radical stability but is less toxic.
Initiator
Benzoyl Peroxide (BPO)
AIBN (Azobisisobutyronitrile)
AIBN yields cleaner decomposition products (N gas) than BPO.
Stoichiometry
1.0 eq NBS
0.95 eq NBS
Slight deficit of NBS prevents over-bromination to the dibromomethyl species.
Temperature
Reflux (77°C)
Reflux (80-82°C)
High temperature required to overcome activation energy of electron-poor ring.
Step-by-Step Procedure
Scale: 10 mmol (1.73 g of 2-bromo-5-methylpyrazine)
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a nitrogen inlet.
Charging: Add 2-bromo-5-methylpyrazine (1.73 g, 10 mmol) and Trifluorotoluene (20 mL, 0.5 M concentration).
Initiation: Heat the mixture to reflux (bath temp ~85°C). The reaction is initiated when the heavy NBS solid begins to float to the surface (converting to lighter succinimide).[4]
Monitoring & Boost: After 1 hour, check TLC/HPLC. If conversion is <50%, add the remaining 50% of AIBN.
Endpoint: Stop when starting material is <5%. Do not push for 100% conversion, as dibromide formation accelerates significantly at the end.
Workup:
Cool the mixture to 0°C. Succinimide will precipitate completely.
Wash the filtrate with water (2 x 10 mL) to remove trace succinimide.
Dry organic layer over MgSO
and concentrate in vacuo.
Purification:
The crude residue is often lachrymatory (tear-inducing). Handle in a fume hood.
Purify via Flash Column Chromatography (SiO
, Hexanes/EtOAc 95:5).
Target Yield: 65-75% as a white/off-white solid.
Part 4: Process Workflow & QC
Workflow Diagram
This flowchart outlines the decision matrix for the synthesis, ensuring quality control at critical junctures.
Caption: Operational workflow emphasizing the critical NBS purity check and reaction monitoring endpoints.
Analytical Validation
1H NMR (CDCl
): Look for the disappearance of the methyl singlet ( ~2.5 ppm) and the appearance of the methylene bromide singlet ( ~4.5 ppm).
Warning: If a triplet appears or integration is off, suspect the formation of the dibromomethyl byproduct (
~6.6 ppm).
Part 5: References
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Link
Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry. Link (Validates PhCF3 and MeCN as CCl4 replacements).
AstraZeneca AB. (2009). Patent WO2009091374A1: Process for the synthesis of bromomethyl derivatives. WIPO. Link (Industrial application of benzylic bromination).
BenchChem. (2023). Synthesis of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol). Link
Togo, H., et al. (2015).[2] A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes.[2] Synthesis. Link (Discusses Acetonitrile as a solvent for NBS reactions).
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(bromomethyl)pyrazine
Executive Summary & Strategic Overview 2-Bromo-5-(bromomethyl)pyrazine is a highly versatile, bifunctional "linchpin" scaffold used extensively in the discovery of kinase inhibitors and CNS-active therapeutics. The molec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
2-Bromo-5-(bromomethyl)pyrazine is a highly versatile, bifunctional "linchpin" scaffold used extensively in the discovery of kinase inhibitors and CNS-active therapeutics. The molecule possesses two orthogonal electrophilic sites: an aryl bromide (C(sp²)-Br) on the electron-deficient pyrazine ring, and an alkyl bromide (C(sp³)-Br) at the benzylic-like position.
The primary synthetic challenge when utilizing this building block is achieving strict chemoselectivity during palladium-catalyzed cross-coupling[1]. Without precise control over the catalyst, ligand, and base, reactions will yield complex mixtures of sp²-coupled, sp³-coupled, doubly coupled, and nucleophilically degraded byproducts. This application note details the mechanistic causality behind site-selective activation and provides self-validating protocols for orthogonal Suzuki-Miyaura coupling.
Mechanistic Insights: The Hierarchy of Activation
To achieve chemoselectivity, one must understand the competing kinetic and steric factors at play:
The C(sp³)-Br Site (Kinetic Control): The bromomethyl group is intrinsically highly reactive. It undergoes rapid oxidative addition with standard Pd(0) complexes (e.g., Pd(PPh₃)₄) to form a η³-benzylpalladium intermediate[2]. However, it is also highly susceptible to S_N2 nucleophilic attack. If strong bases (like KOH or alkoxides) are used, the bromomethyl group will rapidly hydrolyze into an alcohol or ether[1].
The C(sp²)-Br Site (Steric/Ligand Control): While the pyrazine ring is electron-deficient (which accelerates oxidative addition compared to standard bromobenzenes), the C(sp²)-Br bond is generally slower to react than the C(sp³)-Br bond under standard conditions. To selectively couple here, we must "mask" the benzylic position kinetically. This is achieved using bulky, electron-rich phosphine ligands like PCy₃. The extreme steric bulk of PCy₃ disfavors the formation of the sterically demanding η³-benzylpalladium complex, thereby redirecting the catalyst to the less sterically hindered C(sp²)-Br bond[3].
Pathway Visualization
Chemoselective Suzuki-Miyaura pathways for 2-bromo-5-(bromomethyl)pyrazine.
Quantitative Optimization Data
The Suzuki reaction's tolerance for biphasic organic-water solvent systems allows us to modulate the solubility and nucleophilicity of the base[4]. The table below summarizes the critical parameters required to shift the reaction pathway.
Table 1: Optimization of Reaction Parameters for Orthogonal Coupling
Target Site
Catalyst System
Base
Solvent System
Temp
Selectivity Ratio (sp³:sp²)
C(sp³)-Bromomethyl
5 mol% Pd(PPh₃)₄
K₂CO₃ (2.0 eq)
THF / H₂O (4:1)
60 °C
> 95:5
C(sp²)-Pyrazine
2 mol% Pd(OAc)₂ + 4 mol% PCy₃·HBF₄
Cs₂CO₃ (2.0 eq)
Toluene / H₂O (10:1)
80 °C
< 5:95
Undesired (Hydrolysis)
5 mol% Pd(dppf)Cl₂
KOH (3.0 eq)
1,4-Dioxane / H₂O
100 °C
N/A (Degradation)
Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective C(sp³)-Coupling (Preserving the Aryl Bromide)
Causality: THF is chosen to allow the reaction to proceed at a lower temperature (60 °C), minimizing thermal degradation. K₂CO₃ is a mild base that is poorly nucleophilic, preventing S_N2 displacement of the bromomethyl group while still activating the boronic acid.
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(bromomethyl)pyrazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
Degassing: Evacuate and backfill the flask with Argon three times.
Solvent Addition: Add 4 mL of degassed THF, followed by 1 mL of a degassed aqueous solution of K₂CO₃ (2.0 mmol, 2.0 eq).
Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring for 4–6 hours. Monitor via TLC.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Validation & Analytical Checkpoints:
LC-MS: The product mass must exhibit a distinct 1:1 isotopic doublet (M / M+2) characteristic of the retained ⁷⁹Br and ⁸¹Br isotopes on the pyrazine ring.
¹H-NMR: The singlet corresponding to the -CH₂- group will shift upfield from ~4.6 ppm (CH₂-Br) to ~4.0–4.2 ppm (CH₂-Aryl). The highly deshielded pyrazine aromatic protons will remain largely unchanged.
Protocol B: Chemoselective C(sp²)-Coupling (Preserving the Bromomethyl Group)
Causality: The bulky PCy₃ ligand forces the palladium center to ignore the sterically demanding benzylic position and insert into the unhindered pyrazine C-Br bond[3]. Toluene is used as the organic phase to strictly limit solvent nucleophilicity.
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask, add 2-bromo-5-(bromomethyl)pyrazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).
Degassing: Evacuate and backfill the flask with Argon three times.
Solvent Addition: Add 10 mL of degassed Toluene and 1 mL of degassed deionized water.
Reaction: Heat the mixture to 80 °C under vigorous stirring for 2–3 hours.
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash with EtOAc. Concentrate the filtrate and purify via flash chromatography immediately to prevent slow degradation of the bromomethyl group on silica.
Validation & Analytical Checkpoints:
LC-MS: Similar to Protocol A, the product must show the 1:1 isotopic doublet, confirming the survival of the aliphatic bromine.
¹H-NMR (Critical Check): The singlet for the -CH₂- group must remain at ~4.6 ppm , confirming the bromomethyl group was untouched. The pyrazine protons will shift significantly due to the anisotropic effects of the newly coupled aryl ring.
References
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids
Source: PubMed Central (PMC) / NIH
URL:[Link]
Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control
Source: SciSpace
URL:[Link]
Chemoselective Functionalization of 2-Bromo-5-(bromomethyl)pyrazine
Application Note & Protocol Guide [1][2] functionalization of 2-bromo-5-(bromomethyl)pyrazine with amines and thiols. Executive Summary This guide details the chemoselective functionalization of 2-bromo-5-(bromomethyl)py...
functionalization of 2-bromo-5-(bromomethyl)pyrazine with amines and thiols.
Executive Summary
This guide details the chemoselective functionalization of 2-bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) .[1][2] This scaffold is a "linchpin" intermediate in medicinal chemistry due to its dual electrophilic sites: a highly reactive exocyclic alkyl bromide (bromomethyl) and a less reactive heteroaryl bromide.
Successful utilization requires exploiting the significant reactivity difference between the
hybridized alkyl bromide (susceptible to rapid ) and the hybridized aryl bromide (susceptible to metal-catalyzed coupling or harsh ). This note provides validated protocols to selectively functionalize the bromomethyl group with amines and thiols while preserving the aryl bromide for subsequent downstream diversification (e.g., Suzuki-Miyaura coupling).
Reactivity & Mechanistic Insight[1][2][3][4]
The Electrophilic Hierarchy
The substrate contains two distinct electrophilic centers. Understanding their relative reactivity is the key to high yield and purity.[2]
Feature
Site A: Bromomethyl ()
Site B: Pyrazinyl Bromide ()
Hybridization
(Benzylic-like)
(Heteroaromatic)
Primary Mechanism
(Bimolecular Nucleophilic Substitution)
or Pd-Catalyzed Coupling
Reactivity
High (Reacts at to RT)
Low (Requires heat or catalysis)
Selectivity Goal
Target for initial modification
Preserve for library generation
Mechanistic Pathway
The pyrazine ring acts as an electron-withdrawing group (EWG), significantly activating the exocyclic methylene group. This makes the bromomethyl moiety a potent lachrymator and highly susceptible to nucleophilic attack. The reaction proceeds via a concerted backside attack (
), displacing the bromide ion.
Critical Control Point:
Temperature: Maintain
to prevent competing at the C2 position.
Stoichiometry: Use a slight excess of nucleophile or a scavenger base to neutralize the generated HBr, preventing acid-catalyzed degradation.[2]
Visualization: Reaction Logic Workflow
Figure 1: Chemoselectivity logic flow. Mild conditions favor the desired
pathway at the bromomethyl position.
Experimental Protocols
Safety Pre-Check[1][2][4]
Lachrymator Warning: Bromomethyl pyrazines are potent tear agents.[2] All operations must be performed in a functioning fume hood.
Skin Corrosive: Wear double nitrile gloves and a lab coat.
Moisture Sensitivity: The starting material can hydrolyze to the alcohol; store under inert gas at
Fix: Use a large excess of amine (5-10 equiv) if the amine is cheap, or use a protecting group strategy (e.g., Boc-amine) followed by deprotection.
Regioselectivity Loss:
Symptom:[1][2][3][4] Substitution of the ring bromine.
Fix: Strictly maintain temperature below
.[2] Ensure the reaction time does not exceed 4-6 hours.
Downstream Utility
The resulting 2-bromo-5-(aminomethyl)pyrazine or 2-bromo-5-(thiomethyl)pyrazine products retain the aryl bromide.[1][2] This handle is perfectly positioned for:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.[1][2]
Buchwald-Hartwig Amination: Introduction of a second amine at the ring position.[1][2]
Heck Reaction: Vinylation of the pyrazine core.[2]
References
General Reactivity of Halomethyl Heterocycles
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[1][2][5] (2015).[5] Chemistry Central Journal.
Application Notes and Protocols for the Functionalization of Benzylic Bromides in Pyrazine Derivatives
Introduction: The Strategic Importance of Pyrazine Scaffolds and Their Benzylic Functionalization The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Pyrazine Scaffolds and Their Benzylic Functionalization
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural similarity to other key biological recognition motifs have cemented its role in a multitude of FDA-approved therapeutics, including drugs for diabetes, cancer, and viral infections. The development of novel pyrazine-based drug candidates often hinges on the strategic modification of the pyrazine core to modulate potency, selectivity, and pharmacokinetic properties.
Among the various synthetic handles that can be installed on a pyrazine ring, the bromomethyl group (a benzylic bromide analog) stands out as a particularly versatile reactive intermediate. The enhanced reactivity of the benzylic position allows for a wide array of subsequent chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key strategies and protocols for the functionalization of benzylic bromides on pyrazine derivatives. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.
Understanding the Reactivity of the Pyrazine Benzylic Position
The carbon atom of a bromomethyl group attached to a pyrazine ring exhibits heightened reactivity compared to a standard alkyl bromide. This is attributed to the ability of the pyrazine ring to stabilize the transition states and intermediates formed during nucleophilic substitution or radical reactions.
Specifically, in an S(_N)1-type mechanism , the pyrazine ring can stabilize the incipient benzylic carbocation through resonance. Conversely, in an S(_N)2 mechanism , the pi system of the pyrazine ring can stabilize the transition state. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring can also influence the reaction pathway, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The choice between an S(_N)1 and S(_N)2 pathway is often dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern on the pyrazine ring.
Benzylic bromides are also amenable to radical-based transformations . The benzylic C-Br bond can be homolytically cleaved under photoredox conditions to generate a resonance-stabilized benzylic radical, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions.
Core Functionalization Strategies and Protocols
This section details the primary methods for transforming pyrazine benzylic bromides into more complex and functionally diverse molecules.
C-N Bond Formation via Nucleophilic Substitution
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these groups often play a crucial role in target binding and solubility.
Discussion: The reaction of a pyrazine benzylic bromide with a primary or secondary amine typically proceeds via an S(_N)2 mechanism. A base is required to neutralize the HBr generated during the reaction. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are generally preferred. For less nucleophilic amines or sterically hindered substrates, heating may be necessary.
Protocol 1: General Procedure for Amination of a (Bromomethyl)pyrazine Derivative
Reagent Preparation: To a solution of the (bromomethyl)pyrazine derivative (1.0 eq) in anhydrous acetonitrile (0.1 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
Reaction Setup: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired N-benzylated pyrazine derivative.
C-O and C-S Bond Formation
The synthesis of ethers and thioethers from pyrazine benzylic bromides provides access to a wide range of structural motifs with diverse physicochemical properties.
Discussion: Alcohols, phenols, and thiols can be used as nucleophiles to displace the benzylic bromide. These reactions are typically carried out in the presence of a base, such as sodium hydride or a carbonate, to deprotonate the nucleophile and enhance its reactivity.
Protocol 2: Synthesis of a Pyrazine Benzylic Ether
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.
Nucleophile Addition: Add a solution of the desired alcohol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes.
Substrate Addition: Add a solution of the (bromomethyl)pyrazine derivative (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography to yield the desired ether.
C-C Bond Formation: Expanding the Carbon Skeleton
The formation of new carbon-carbon bonds is fundamental to the construction of complex organic molecules.
a) Cyanation
Discussion: The introduction of a nitrile group via reaction with a cyanide salt (e.g., NaCN or KCN) is a valuable transformation, as the nitrile can be further elaborated into amines, carboxylic acids, or amides. The reaction is typically performed in a polar aprotic solvent.
Protocol 3: Cyanation of a (Bromomethyl)pyrazine
Reaction Setup: To a solution of the (bromomethyl)pyrazine (1.0 eq) in DMSO (0.2 M), add sodium cyanide (1.5 eq).
Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.
Purification: Purify the crude product by column chromatography to afford the pyrazine acetonitrile derivative.
b) Cross-Coupling Reactions
Discussion: While less common than for aryl halides, palladium-catalyzed cross-coupling reactions can be employed for benzylic bromides. For instance, a Suzuki-type coupling with a boronic acid can introduce a new aryl or alkyl group. The success of these reactions often depends on the careful selection of the catalyst, ligand, and base.
Protocol 4: Representative Suzuki Cross-Coupling
Reaction Setup: In a glovebox or under an inert atmosphere, combine the (bromomethyl)pyrazine (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh(_3))(_4) (0.05 eq), and a base like cesium carbonate (2.0 eq) in a reaction vessel.
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 0.1 M).
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Dry the combined organic layers and concentrate. Purify by column chromatography.
c) Modern Approaches: Photoredox Catalysis
Discussion: Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds and alkyl halides under mild conditions. In the context of pyrazine benzylic bromides, a photoredox catalyst can facilitate the formation of a benzylic radical, which can then be coupled with a variety of partners, including electron-rich (hetero)arenes or other radical precursors. Dual catalytic systems, often employing both a photoredox catalyst and a nickel catalyst, have proven particularly effective for cross-coupling reactions.
Protocol 5: Photoredox-Mediated C-C Coupling with an Aryl Bromide (Ni/Ir Dual Catalysis)
Reaction Setup: In a glovebox, charge a vial with the (bromomethyl)pyrazine (1.0 eq), an aryl bromide (1.2 eq), a nickel catalyst such as NiCl(_2)(glyme) (0.1 eq), a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (0.1 eq), and a photoredox catalyst, for example, Ir(dtbbpy)PF(_6) (0.01 eq).
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile, 0.1 M) and a sacrificial electron donor if required by the specific catalytic cycle.
Irradiation: Seal the vial and place it in a photoreactor, irradiating with visible light (e.g., blue LEDs) at room temperature. Stir for 24-48 hours.
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography.
Data Presentation: Comparative Overview of Functionalization Methods
Functionalization
Reagents
Catalyst/Base
Solvent
Temp (°C)
Typical Yield (%)
Key Considerations
Amination
Primary/Secondary Amine
K(_2)CO(_3), Et(_3)N
Acetonitrile, DMF
25-80
60-95
Potential for over-alkylation with primary amines.
Etherification
Alcohol, Phenol
NaH, K(_2)CO(_3)
THF, DMF
0-60
70-90
Requires anhydrous conditions with NaH.
Thioetherification
Thiol
NaH, Cs(_2)CO(_3)
DMF
25
80-95
Thiols are generally more nucleophilic than alcohols.
Cyanation
NaCN, KCN
-
DMSO, DMF
25
75-90
Cyanide salts are highly toxic; handle with extreme care.
Suzuki Coupling
Boronic Acid
Pd(PPh(_3))(_4) / Cs(_2)CO(_3)
Dioxane/H(_2)O
80-100
40-70
Substrate scope can be limited; optimization often required.
Photoredox Coupling
Aryl Bromide
Ir/Ni dual catalyst
DMF, MeCN
25
50-85
Mild conditions, high functional group tolerance.
Visualization of Key Processes
Diagram 1: S(_N)1 vs. S(_N)2 Pathways
Caption: Competing S(_N)1 and S(_N)2 mechanisms for nucleophilic substitution.
Diagram 2: Experimental Workflow for C-N Bond Formation
Caption: A typical experimental workflow for amination.
Caption: Simplified dual catalytic cycle for C-C coupling.
Troubleshooting and Safety Considerations
Low Yields: If yields are low in nucleophilic substitution reactions, consider increasing the reaction temperature, using a stronger base, or switching to a more polar solvent like DMF or DMSO. Ensure all reagents are pure and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.
Side Reactions: Benzylic bromides can undergo elimination reactions (E1/E2) in the presence of strong, sterically hindered bases. Using a non-hindered base and controlling the temperature can minimize this. Over-alkylation of primary amines can be an issue; using an excess of the amine can help mitigate this.
Safety: Benzylic bromides are often lachrymatory (tear-inducing) and are alkylating agents, meaning they are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood. Cyanide salts are extremely toxic and require specialized handling and quench procedures.
Conclusion
The functionalization of benzylic bromides on pyrazine derivatives is a robust and versatile strategy for the synthesis of novel compounds for drug discovery and materials science. By understanding the principles of nucleophilic substitution and modern catalytic methods like photoredox catalysis, researchers can access a vast chemical space from a common intermediate. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their synthetic endeavors with this important class of molecules.
References
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
ACS Publications. (2020). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. [Link]
Nature. (2020). Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis. [Link]
ACS Publications. (2024). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. [Link]
ResearchGate. (2001). Concurrent SN1 and SN2 reactions in the benzylation of pyridines. [Link]
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]
ACS Publications. (2018). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Link]
National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]
RSC Publishing. (2024). Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. [Link]
ChemRxiv. (2024). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
Semantic Scholar. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
PubMed. (2024). Recent Advances in C-O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. [Link]
Advanced Journal of Chemistry, Section A. (2023). Synthesis, Characterization, and Molecular Docking of Chlorinated Benzylamine-Substituted Pyrazine Derivatives as Potential EGFR and HER2 Inhibitors. [Link]
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Royal Society of Chemistry. (2021). Visible light bromide catalysis for oxazoline, pyrrolidine, and dihydrooxazine syntheses via Csp3–H functionalizations. [Link]
National Institutes of Health. (2018). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]
Royal Society of Chemistry. (2018). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
Organic Chemistry Portal. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. [Link]
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
Canadian Science Publishing. (2021). Carbon–carbon bond formation and green chemistry: one dream and 30 years hence. [Link]
ACS Publications. (2013). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. [Link]
YouTube. (2020). Review of the Benzylic Position--SN1, SN2, Acid Base, and Radical Addition. [Link]
Pearson+. (n.d
Application
Application Note: High-Precision Synthesis of Pyrazinylmethyl-Linked Heterobiaryls
Executive Summary & Strategic Rationale This guide details the synthesis of pyrazinylmethyl-linked heterobiaryls ( ). While strict IUPAC nomenclature defines "heterobiaryl" as two directly connected aromatic rings ( ), t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This guide details the synthesis of pyrazinylmethyl-linked heterobiaryls (
). While strict IUPAC nomenclature defines "heterobiaryl" as two directly connected aromatic rings (), the specification of bromomethyl pyrazines () as the starting material dictates the formation of a methylene-bridged scaffold. This motif is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., analogues of imatinib), GPCR ligands, and anti-infectives.
The Chemical Challenge
Bromomethyl pyrazines present a unique dichotomy in reactivity:
High Electrophilicity: The
-deficient pyrazine ring exerts a strong electron-withdrawing effect, making the benzylic bromide exceptionally reactive toward nucleophiles () and oxidative addition ().
Structural Instability: This same activation makes the reagent prone to self-alkylation (polymerization) and hydrolysis. Furthermore, the benzylic protons are significantly acidic (
), risking competitive elimination to the methide or aldol-like side reactions under basic conditions.
Scope of Protocols:
Protocol A (C-C Bond Formation):
Suzuki-Miyaura Cross-Coupling.
Protocol B (C-Heteroatom Bond Formation): Controlled Nucleophilic Substitution (
).
Critical Handling & Stability (Pre-Reaction)
Safety Warning: Bromomethyl pyrazines are potent lachrymators and skin irritants. All operations must occur within a certified fume hood.
Parameter
Specification
Rationale
Storage
-20°C, under Argon/Nitrogen
Prevents moisture-induced hydrolysis and thermal polymerization.
Solvent Choice
Anhydrous THF, DMF, or Dioxane
Protic solvents (MeOH, EtOH) promote solvolysis of the bromide.
Base Selection
Inorganic Carbonates (, )
Avoid strong alkoxides () which trigger elimination to the exocyclic methylene.
Purification
Neutral Alumina or Rapid Silica
Acidic silica gel can catalyze decomposition. Use 1% in eluent if using silica.
Decision Matrix: Selecting the Synthetic Route
Before proceeding, identify the target linkage type. The bromomethyl group allows for divergent synthesis.
Figure 1: Synthetic decision tree based on the desired heterobiaryl linkage.
Protocol A:
Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Pyrazine-CH2-Aryl (Biaryl Methane) systems.
Mechanism: This reaction overcomes the difficult oxidative addition of Pd into an
carbon-halogen bond. The use of specific ligands (SPhos, XPhos) or Pd sources (Pd(dppf)Cl2) is critical to prevent -hydride elimination.
Solvent: 1,4-Dioxane / Water (9:1 ratio) or Toluene / Water (10:1)
Step-by-Step Methodology
Degassing: In a reaction vial, combine the solvent mixture (e.g., 4.5 mL Dioxane + 0.5 mL Water). Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of failure in alkyl-Suzuki couplings.
Reagent Loading: Add the Aryl Boronic Acid, Base, and Catalyst to the vial under a gentle stream of Argon.
Substrate Addition: Add the Bromomethyl Pyrazine last. Note: If the pyrazine is liquid, add via syringe. If solid, add quickly as powder.
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 60°C - 80°C for 4-16 hours.
Critical Check: Monitor by LCMS. Do not overheat (>100°C) as protodeboronation of the boronic acid and homocoupling of the pyrazine can occur.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.
Extraction: Wash the filtrate with water (x2) and brine (x1). Dry over
.
Purification: Flash chromatography (Hexane/EtOAc). Note: Pyrazinylmethyl derivatives are often polar; consider DCM/MeOH gradients if retention is high.
Mechanistic Pathway (Graphviz):
Figure 2: Catalytic cycle for sp3-sp2 cross-coupling. Note that oxidative addition at the sp3 carbon is facilitated by the electron-deficient pyrazine ring.
Protocol B: Nucleophilic Substitution (
)
Objective: Synthesis of Pyrazine-CH2-O-Aryl (Ethers) or Pyrazine-CH2-NH-Aryl (Amines).
Mechanism: Classical
. The reaction is highly favorable due to the lack of steric hindrance and the electronic activation of the methylene group.
Materials
Electrophile: Bromomethyl pyrazine (1.0 equiv)
Nucleophile: Phenol, Thiophenol, or Aniline derivative (1.1 equiv)
Base:
(2.0 equiv) or (1.5 equiv)
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Methodology
Nucleophile Activation: In a round-bottom flask, dissolve the Phenol/Amine in anhydrous DMF (0.2 M concentration). Add the Base (
). Stir at RT for 15-30 mins to generate the phenoxide/active species.
Addition: Cool the mixture to 0°C (ice bath).
Electrophile Introduction: Add the Bromomethyl Pyrazine dropwise (if liquid) or portion-wise (if solid).
Why 0°C? To prevent exotherms that could degrade the pyrazine reagent.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-6 hours.
Monitoring: TLC usually shows rapid conversion.
Quench: Pour the reaction mixture into ice-cold water.
Isolation:
Solids: If the product precipitates, filter and wash with water.
Oils: Extract with EtOAc or DCM. Wash organic layer extensively with water/LiCl solution to remove DMF.
Purification: Recrystallization (EtOH) or Column Chromatography.
Troubleshooting & Optimization
Problem
Root Cause
Solution
Low Yield (Suzuki)
-Hydride Elimination
Switch ligand to SPhos or XPhos; lower reaction temp to 60°C.
Starting Material Degradation
Hydrolysis of -CH2Br
Ensure solvents are anhydrous; store reagent over dessicant.
Homocoupling (Py-CH2-CH2-Py)
Wurtz-type coupling
Reduce catalyst loading; add reagent slowly; ensure is removed.
Product decomposes on column
Acid sensitivity
Pre-treat silica column with 1% Triethylamine ().
References
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl- and Heteroaryl Halides. Angewandte Chemie International Edition. Link
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-electrophiles as Reactants. Chemical Reviews. Link
BenchChem. (2024). 2-(3-(Bromomethyl)phenyl)pyrazine: Structure, Properties, and Synthesis. BenchChem Technical Library. Link
Santa Cruz Biotechnology. (2024). 2-(Bromomethyl)pyrazine Product Safety and Handling. SCBT Datasheets. Link
Application Note: Rational Design, Synthesis, and Validation of FGFR and CK2 Inhibitors via Pyrazine Intermediates
Executive Summary & Rationale The pyrazine heterocycle has emerged as a privileged scaffold in modern kinase inhibitor design. Its distinct electron-deficient nature and strategically positioned nitrogen atoms make it an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The pyrazine heterocycle has emerged as a privileged scaffold in modern kinase inhibitor design. Its distinct electron-deficient nature and strategically positioned nitrogen atoms make it an ideal hydrogen-bond acceptor, perfectly suited for anchoring within the ATP-binding hinge region of various kinases. This application note details the mechanistic rationale, synthetic methodologies, and self-validating quality control protocols for developing potent inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) and Casein Kinase 2 (CK2) using pyrazine intermediates.
Mechanistic Insights: Why Pyrazine?
As a Senior Application Scientist, I often emphasize that scaffold selection is not merely about synthetic convenience; it is about dictating the molecular dialogue between the drug and the protein target.
FGFR Inhibition: Aberrant FGFR signaling (FGFR1–4) is a critical oncogenic driver. Traditional pyrimidine-based inhibitors (e.g., BGJ398) often face clinical resistance due to gatekeeper mutations. Scaffold hopping from a pyrimidine to a 3-amino-pyrazine-2-carboxamide or a 5H-pyrrolo[2,3-b]pyrazine core has been shown to retain critical intramolecular hydrogen bonds while modulating lipophilicity and water solubility[1]. The pyrazine nitrogen forms an essential hydrogen bond with the FGFR hinge region, while the modified core allows for covalent targeting of gatekeeper mutants (e.g., FGFR1 V561M)[2][3].
CK2 Inhibition: CK2 is a pleiotropic serine/threonine kinase overexpressed in numerous cancers, playing a key anti-apoptotic role. In CK2 inhibitors, the nitrogen at the 4-position of the pyrazine ring interacts directly with the backbone NH group of Val116 in the hinge region[4]. 2,6-disubstituted pyrazines and fused pyrazolo-pyrazine derivatives exhibit highly planar, horseshoe-shaped conformations that maximize van der Waals contacts within the hydrophobic ATP-binding pocket[5].
Mechanism of pyrazine-based inhibitors blocking FGFR and CK2 signaling pathways.
Experimental Protocols: Synthesis & Validation
Protocol A: Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives (FGFR Inhibitors)
Causality: This route utilizes scaffold hopping to create a pseudo-six-membered ring via an intramolecular H-bond. This locks the bioactive conformation, drastically reducing the entropic penalty upon binding to the FGFR active site[1].
Step 1: Oxidation of 2-Methylpyrazine
Dissolve 2-methylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.
Causality: DMP is specifically chosen over harsher oxidants (like KMnO4) to prevent over-oxidation to the carboxylic acid, arresting the reaction precisely at the highly reactive pyrazine-2-carbaldehyde intermediate.
Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1).
Quench with saturated NaHCO3 and Na2S2O3, extract with DCM, dry over MgSO4, and concentrate in vacuo.
Step 2: Amidation and Cross-Coupling
React the pyrazine intermediate with 3,5-dimethoxyaniline in the presence of HATU and DIPEA in DMF to form the carboxamide linkage.
Causality: HATU ensures high-yielding, peptide-like bond formation without degradation of the electron-deficient pyrazine core.
Perform a Suzuki-Miyaura cross-coupling using a substituted aryl boronic acid, Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in 1,4-dioxane/water (4:1) at 90 °C for 12 hours.
Self-Validation: Confirm the disappearance of the halogenated pyrazine peak via LC-MS. The product mass must correspond to the fully elaborated 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative.
Protocol B: Synthesis of 2,6-Disubstituted Pyrazines (CK2 Inhibitors)
Causality: 2,6-disubstitution provides the necessary steric bulk to occupy the hydrophobic pockets adjacent to the CK2 hinge region, ensuring high selectivity over other kinases[5].
Step 1: Core Functionalization
Begin with 2,6-dichloropyrazine. Perform a selective mono-SNAr reaction with an appropriate amine (e.g., cyclopentylamine) at 80 °C in NMP.
Causality: The electron-withdrawing nature of the second chlorine allows for precise mono-substitution without the risk of over-reaction.
Step 2: Buchwald-Hartwig Amination
React the mono-substituted intermediate with a secondary amine using Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 100 °C.
Self-Validation: Purify via flash chromatography. Verify purity (>95%) using analytical HPLC (UV detection at 254 nm) and confirm the structure via 1H and 13C NMR, ensuring the distinct pyrazine aromatic protons are present.
Step-by-step synthetic workflow for pyrazine-based kinase inhibitors.
The following table summarizes the biochemical IC50 data for representative pyrazine-derived inhibitors against wild-type and mutant kinases, demonstrating the robust efficacy of the pyrazine scaffold across different targets.
To ensure reproducibility and scientific integrity, all synthesized pyrazine intermediates must undergo a rigorous, self-validating QC workflow before biological evaluation:
In-Process Monitoring: Use LC-MS to track the consumption of pyrazine starting materials. The basicity of the pyrazine nitrogen allows for excellent ionization in positive ESI mode, making real-time tracking highly reliable.
Structural Confirmation: Conduct 1H NMR (400 MHz, DMSO-d6). The pyrazine ring protons typically appear heavily downfield (8.0–9.0 ppm). The presence of the critical intramolecular hydrogen bond in the carboxamide derivatives can be validated by a highly deshielded exchangeable proton signal (>10.0 ppm).
Purity Assessment: Execute Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Only batches demonstrating >95% Area Under Curve (AUC) at 254 nm are advanced to biochemical assays.
Technical Support Center: Handling and Storage of 2-Bromo-5-(bromomethyl)pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaryl methyl halides. 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaryl methyl halides. 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) is a highly versatile but notoriously unstable building block utilized in drug discovery and complex organic synthesis. Its primary degradation pathway is rapid hydrolysis upon exposure to ambient moisture.
This guide provides mechanistic insights, field-proven storage protocols, and analytical troubleshooting steps to ensure the integrity of your experiments and prevent costly batch losses.
Section 1: Mechanistic Insights (The "Why")
Q: Why is 2-bromo-5-(bromomethyl)pyrazine so much more prone to hydrolysis than standard benzyl bromide?
A: The instability is rooted in the electronic properties of the pyrazine ring. While standard benzylic bromides are already highly moisture-sensitive [3], the pyrazine ring is strongly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the benzylic carbon, lowering the activation energy required for a bimolecular nucleophilic substitution (SN2) by ambient water molecules.
Crucially, the causality of its rapid degradation lies in the reaction's byproducts. Hydrolysis generates hydrogen bromide (HBr). In the localized microenvironment of the solid reagent or a concentrated solution, HBr protonates the basic nitrogen atoms of the pyrazine ring. A protonated pyrazinium species is even more electron-withdrawing than the neutral ring, which exponentially accelerates the hydrolysis of the remaining intact molecules. This creates a highly destructive autocatalytic degradation loop [1].
Autocatalytic hydrolysis loop of 2-bromo-5-(bromomethyl)pyrazine driven by HBr release.
Section 2: Rigorous Storage & Handling Protocols (The "How")
Q: What is the definitive storage protocol to guarantee long-term stability and prevent this autocatalytic degradation?
A: To break the hydrolysis causality chain, you must rigorously exclude moisture and thermal energy. Standard laboratory refrigeration is insufficient because the condensation formed upon opening cold containers introduces water. The reagent must be handled as a highly reactive, moisture-sensitive compound [4].
Quantitative Storage Parameters
Parameter
Optimal Condition
Critical Threshold / Limit
Temperature
-20°C
Do not exceed 4°C during short-term handling.
Atmosphere
Argon or Nitrogen (<1 ppm H₂O)
Atmospheric air (Relative Humidity >5%) triggers hydrolysis.
Light Exposure
Total darkness (Amber vials)
UV/Vis light can trigger radical C-Br bond cleavage.
Container
Borosilicate glass with PTFE caps
Avoid standard plastic microcentrifuge tubes (permeable).
To prevent repeated freeze-thaw cycles and moisture introduction during daily use, follow this inert-transfer protocol [2]:
Preparation: Transfer the sealed, newly received reagent bottle directly into a glovebox maintained under an Argon or Nitrogen atmosphere (H₂O < 1 ppm, O₂ < 1 ppm).
Aliquoting: Weigh out single-use quantities (e.g., 50-100 mg) into pre-dried (oven-baked at 120°C for >4 hours) amber borosilicate glass vials.
Sealing: Cap each vial tightly with a PTFE-lined screw cap. Wrap the seal thoroughly with Parafilm or Teflon tape to create a secondary moisture barrier.
Secondary Containment: Place the sealed aliquots into a vacuum desiccator containing an active desiccant (e.g., indicating Drierite or freshly activated 4Å molecular sieves).
Storage: Transfer the entire desiccator to a -20°C freezer.
System Validation: Before beginning a synthetic campaign, take one representative aliquot, dissolve 1 mg in anhydrous CDCl₃, and run a rapid ¹H NMR. The absence of a peak at ~4.8 ppm (hydroxymethyl) confirms the integrity of your entire storage system.
Step-by-step inert atmosphere handling and storage workflow for reactive halides.
Q: How can I definitively detect if my batch has already undergone hydrolysis?
A: Visual inspection is highly unreliable, as both the intact reagent and the hydrolyzed byproduct can appear as off-white to pale yellow solids or viscous oils. Analytical verification via ¹H NMR and LC-MS is mandatory. The transformation of the bromomethyl group (-CH₂Br) to a hydroxymethyl group (-CH₂OH) causes a distinct shift in the proton resonance due to the change in electronegativity of the adjacent heteroatom.
Diagnostic Analytical Data for Degradation Tracking
Analytical Method
Intact 2-Bromo-5-(bromomethyl)pyrazine
Hydrolyzed Byproduct (Hydroxymethyl)
¹H NMR (CDCl₃)
Singlet at ~4.5 - 4.6 ppm (-CH₂Br)
Singlet shifted downfield to ~4.8 - 4.9 ppm (-CH₂OH)
LC-MS (ESI+)
[M+H]⁺ isotopic pattern at m/z 251, 253, 255 (1:2:1 ratio for two Br atoms)
[M+H]⁺ isotopic pattern at m/z 189, 191 (1:1 ratio for one Br atom)
TLC (Hexane:EtOAc 3:1)
Higher Rf value (~0.6)
Lower Rf value (~0.2) due to the polar -OH group
Q: My NMR shows 15% hydrolysis. Can I recover or purify the batch?
A: While technically possible, it is highly discouraged for sensitive downstream applications (such as API synthesis or palladium-catalyzed cross-coupling reactions). The residual HBr and moisture trapped in the degraded matrix are exceptionally difficult to remove completely and will rapidly poison transition metal catalysts.
If you must recover the material for non-critical exploratory chemistry, perform a rapid micro-scale silica gel column chromatography using strictly anhydrous solvents (e.g., Hexane/Ethyl Acetate) under positive nitrogen pressure. Immediately concentrate the purified fractions under high vacuum (avoiding heat), and store the recovered material following the strict protocols outlined in Section 2.
References
Handling and Storage of Reactive Alkyl Halides.patsnap.com.
Techniques for Handling Air- and Moisture-Sensitive Compounds.University of Pittsburgh (Wipf Group).
Benzyl bromide - Safety Data Sheet & Handling.Santa Cruz Biotechnology.
Pro-Handling of Reactive Chemicals — Policy and Procedure Library.University of Louisville.
Optimization
Technical Support Center: Yield Optimization in NBS Bromination of Methylpyrazines
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physicochemical realities of heterocycle functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental physicochemical realities of heterocycle functionalization.
The Wohl-Ziegler bromination of a heteroaromatic methyl group using N-bromosuccinimide (NBS) is a cornerstone reaction for synthesizing functionalized building blocks[1]. These intermediates are critical in the total synthesis of complex pyrazine-containing therapeutics and natural products[2]. However, methylpyrazines are highly electron-deficient, making their radical intermediates prone to over-bromination, stalling, or side-reactions if the kinetic pathways are not strictly controlled.
Below, you will find the mechanistic grounding, a self-validating protocol, quantitative optimization data, and a targeted troubleshooting guide to ensure high-yield, reproducible monobromination.
Mechanistic Grounding & Pathway Visualization
To optimize this reaction, you must understand that the Wohl-Ziegler reaction is a delicate radical chain process. For methylpyrazines, NBS acts as both the bromine source and a regulator, keeping the steady-state concentration of molecular bromine (
) extremely low. This is typically driven to completion by the addition of a peroxide initiator or via irradiation[3]. If concentration spikes, electrophilic aromatic substitution (ring bromination) or dibromination outcompetes the desired monobromination pathway.
Wohl-Ziegler radical chain mechanism for the bromination of methylpyrazine.
This protocol is engineered as a self-validating system. By observing specific physical changes in the reaction matrix, you can verify the mechanistic integrity of the process in real-time.
Step 1: Reagent Purification (Critical)
Action: Recrystallize NBS from boiling water and dry under high vacuum in the dark overnight.
Causality: Commercially aged NBS degrades into succinimide and free
(evident by a yellow/orange tint). Trace and succinic acid act as ionic catalysts, prematurely triggering electrophilic aromatic substitution (EAS) and destroying the radical chain. Pure NBS must be stark white.
Step 2: System Setup
Action: Flame-dry a 3-neck flask equipped with a reflux condenser, solid-addition funnel, and an argon inlet.
Causality: Molecular oxygen is a diradical and a potent radical scavenger. Failing to purge the system with argon will result in oxygen quenching the pyrazinylmethyl radicals, stalling conversion.
Step 3: Reaction Assembly
Action: Dissolve 2-methylpyrazine (1.0 eq) in anhydrous Benzotrifluoride (BTF) to achieve a 0.2 M concentration. Add Azobisisobutyronitrile (AIBN) (0.05 eq). Heat the stirring solution to 85°C.
) with benzoyl peroxide (BPO) was the standard system. However, BTF is a modern, low-toxicity alternative that provides excellent radical lifetimes and optimal boiling point (102°C) for thermal AIBN decomposition.
Action: Add the recrystallized NBS (1.05 eq total) in 4 equal portions over 1 hour via the solid-addition funnel.
Causality: Dumping all NBS at once creates localized high concentrations of
, which statistically drives the formation of bis(dibromomethyl)pyrazines[3]. Portion-wise addition throttles the propagation cycle.
Self-Validating Check: NBS is a dense powder that sinks to the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is significantly less dense. The visual transition from a heavy, bottom-dwelling solid to a light, fluffy suspension floating near the surface is your real-time confirmation of high conversion.
Step 5: Quench and Isolation
Action: Cool the mixture to 0°C to fully precipitate the succinimide. Filter the suspension. Wash the organic filtrate with cold, saturated aqueous
(sodium thiosulfate).
Causality: The 0°C crash-cool ensures maximum removal of the succinimide byproduct. The thiosulfate wash instantly reduces any residual peroxides or free
, halting further halogenation during solvent evaporation.
Quantitative Optimization Matrix
To assist in your experimental design, the following table synthesizes the expected yield profiles based on varying the solvent and initiator parameters during the bromination of 2-methylpyrazine.
Optimal green alternative; prevents solvent H-abstraction.
Acetonitrile
AIBN
80
1.05
41%
8%
Poor yield; polar solvent destabilizes the radical propagation chain.
Ethyl Acetate
BPO
80
1.05
58%
9%
Moderate yield; highly sensitive to trace moisture contamination.
Troubleshooting Guides & FAQs
Q: My GC-MS shows 20-30% of the bis(dibromomethyl)pyrazine byproduct. How do I suppress over-bromination?A: Over-bromination is a statistical and kinetic issue. When 4 equivalents of NBS are used, the reaction intentionally yields bis(dibromomethyl)pyrazines[3]. To restrict the reaction to monobromination:
Strictly limit your NBS stoichiometry to 1.00 – 1.05 equivalents.
Ensure you are using the portion-wise addition method described in the protocol to prevent localized spikes in bromine concentration.
Lower the reaction concentration from 0.5 M to 0.1 M to increase the mean free path between the pyrazinylmethyl radical and the brominating agent.
Q: The reaction conversion stalls at 40%, and adding more AIBN doesn't push it forward. What is quenching my reaction?A: If adding more initiator does not restart the chain, your propagation cycle is being chemically terminated. The two most common culprits are:
Moisture: Water reacts with trace
and to form hypobromous acid (), which disrupts the radical chain. Ensure your solvent is strictly anhydrous.
Degraded NBS: If your NBS contains succinic acid (from hydrolysis), it lowers the pH of the microenvironment, shifting the mechanism away from radical propagation toward ionic side-reactions. Always recrystallize your NBS.
Q: I am observing ring bromination instead of side-chain (methyl) bromination. Why?A: Ring bromination proceeds via an Electrophilic Aromatic Substitution (EAS) pathway, which is ionic, whereas methyl bromination is a radical process. Pyrazines are electron-deficient, so EAS is naturally slow, but it can be catalyzed if Lewis acids (e.g., iron from a scratched stir bar, or trace metal impurities in the solvent) are present. Ensure all glassware is acid-washed and metal-free.
Q: Can I use light instead of thermal initiators like AIBN or BPO?A: Yes. Photochemical initiation is highly effective for cleaving the N-Br bond to generate the initial bromine radical, and is frequently employed in pyrazine functionalization[3]. Using a 400 nm LED or a standard tungsten lamp allows the reaction to be run at room temperature. Lowering the thermal energy of the system often tightens the kinetic control, improving the monobromo-to-dibromo selectivity ratio.
References
Product Class 14: Pyrazines
Thieme Connect
URL
National Institutes of Health (NIH)
Synthesis and Biological Activity of Azine Heterocycle Functionalized Quaternary Phosphonium salts
ResearchGate
URL
Advanced Free Radical Reactions for Organic Synthesis
BB Hegde College
URL
Technical Support Center: Purification of Unstable Bromomethyl Heterocycles on Silica Gel
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of unstable bromomethyl heterocycles using silica gel chromatograp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of unstable bromomethyl heterocycles using silica gel chromatography. The inherent instability of these compounds, particularly their susceptibility to degradation on acidic stationary phases, necessitates specialized protocols and a thorough understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, offering detailed explanations and actionable solutions.
Question 1: My bromomethyl heterocycle is decomposing on the silica gel column, leading to low recovery and the appearance of new, more polar spots on my TLC. What's happening and how can I fix it?
Answer:
This is a classic problem when dealing with acid-sensitive compounds like bromomethyl heterocycles.[1][2] The root cause is the acidic nature of standard silica gel.[3] The silanol groups (Si-OH) on the silica surface can act as a Brønsted or Lewis acid, catalyzing the hydrolysis of the bromomethyl group to the corresponding, more polar, hydroxymethyl derivative, or promoting other decomposition pathways.[4][5]
Solutions:
Deactivate the Silica Gel: This is the most common and effective solution. By neutralizing the acidic silanol groups, you can significantly reduce on-column degradation.[5][6]
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)
Prepare a slurry of your silica gel in the desired non-polar solvent (e.g., hexanes).
Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.[5]
Pack the column with the deactivated silica slurry.
Equilibrate the column with your starting mobile phase, which should also contain 0.1-1% triethylamine.[7][8]
Rationale: The basic triethylamine neutralizes the acidic silanol groups, creating a more inert stationary phase.[9] It's crucial to also include TEA in the mobile phase to maintain the deactivation throughout the purification.
Minimize Residence Time: The longer your compound is in contact with the silica gel, the more time it has to decompose.
Use Flash Chromatography: Employ a higher flow rate to push your compound through the column more quickly.
Optimize Your Solvent System: Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.3-0.5.[4] This ensures efficient elution without excessive band broadening.
Reduce the Amount of Silica Gel: While a sufficient amount of silica is needed for good separation, using an excessive amount increases the potential for degradation. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[5] For less challenging separations, this can often be reduced.
Question 2: I've tried deactivating my silica with triethylamine, but I'm still seeing some degradation. Are there other options?
Answer:
Yes, if TEA-deactivated silica is not sufficient, there are several other strategies you can employ.
Alternative Stationary Phases: Sometimes, moving away from silica gel entirely is the best approach.
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica gel.[9][10] It's important to note that alumina can have different selectivity compared to silica, so you will need to re-optimize your solvent system using alumina TLC plates.
Florisil® (Magnesium Silicate): This is a milder adsorbent than silica and can be effective for the purification of sensitive compounds.[10][11]
Reversed-Phase Silica (C18): For less polar bromomethyl heterocycles, reversed-phase chromatography can be a powerful tool.[6] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.
Non-Chromatographic Purification Methods:
Recrystallization: If your compound is a solid, recrystallization is often the best method for achieving high purity without the risk of degradation on a stationary phase.[12]
Distillation: For volatile and thermally stable compounds, vacuum distillation can be a viable option.[6]
Question 3: My compound is streaking badly on the TLC plate and the column, even with a deactivated stationary phase. What causes this and how can I get sharp bands?
Answer:
Streaking, or tailing, is often caused by strong interactions between your compound and the stationary phase.[6] For nitrogen-containing heterocyles, the basic nitrogen can interact strongly with any remaining acidic sites on the silica.
Solutions:
Increase the Concentration of the Modifier: If you are already using triethylamine in your mobile phase, try increasing the concentration slightly (e.g., from 0.5% to 1-2%). This can help to further mask the active sites on the silica.[6]
Use a More Polar Mobile Phase: Sometimes, a mobile phase that is too non-polar can lead to streaking. Gradually increasing the polarity of your eluent can improve the solubility of your compound in the mobile phase and lead to better peak shapes.
Check for Overloading: Applying too much sample to your column can cause significant band broadening and streaking.[4][12] Ensure you are using an appropriate ratio of crude material to silica gel (typically 1-5% by weight).[4]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for loading onto the column?
A1: The goal is to load your sample in a concentrated band using a weak solvent.
Dissolution in a Minimum Amount of Solvent: Dissolve your crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent.[12]
Dry Loading: For compounds that are not very soluble in the mobile phase, you can pre-adsorb your sample onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of your column.[11]
Q2: How can I quickly check if my compound is stable to silica gel before running a large-scale column?
A2: A simple 2D TLC experiment can save you a lot of time and material.
Spot your crude mixture on a TLC plate.
Run the TLC in your chosen solvent system.
After the first elution, turn the plate 90 degrees and re-elute in the same solvent system.
If your compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a diagonal spot corresponding to your starting material, with a new spot or streak extending from it along the second elution path.[11]
Q3: Are there any visual aids that can help me decide on a purification strategy?
A3: Yes, the following decision tree can guide you through the process of selecting an appropriate purification method.
Caption: A decision tree for selecting a purification strategy.
Data Summary
The following table provides a summary of recommended starting conditions for the purification of unstable bromomethyl heterocycles.
minimizing dibromomethyl side products in pyrazine bromination
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and process chemists facing selectivity challenges during the radical bromination of methylpyrazines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and process chemists facing selectivity challenges during the radical bromination of methylpyrazines.
Below, we dissect the mechanistic causes of gem-dibromination, provide self-validating experimental workflows, and offer modern continuous-flow solutions to ensure high-fidelity monobromination.
Mechanistic Causality: Why Does Over-Bromination Occur?
The conversion of methylpyrazine to bromomethylpyrazine relies on the Wohl-Ziegler reaction , utilizing N-Bromosuccinimide (NBS) and a radical initiator. NBS is chosen over molecular bromine (Br₂) because it maintains a low, steady-state concentration of bromine radicals (Br•), which kinetically favors substitution over electrophilic addition[1].
However, over-bromination to dibromomethylpyrazine is a persistent failure mode driven by two primary factors:
Kinetic Vulnerability: The installation of the first bromine atom does not sufficiently deactivate the adjacent C-H bonds against further radical abstraction. As the concentration of the monobromo product increases, it begins competing with the unreacted methylpyrazine for Br• radicals[2].
Reagent Degradation: Impure or degraded NBS contains elevated levels of free Br₂ and HBr. These impurities alter the rate-determining steps of the radical chain mechanism, causing uncontrollable radical spikes and initiating competing ionic side reactions that drastically increase dibromination[3].
The following signaling diagram illustrates the mechanistic divergence of the Wohl-Ziegler pathway and highlights how modern continuous flow chemistry intercepts the reaction before over-bromination occurs.
Radical bromination pathway of methylpyrazine highlighting flow chemistry intervention.
Self-Validating Experimental Protocols
To suppress the dibromomethyl side product, you must control the statistical probability of secondary radical collisions. We recommend two validated approaches depending on your infrastructure.
This protocol relies on "statistical shielding"—leaving the starting material in excess to protect the product from secondary bromination.
Step 1: Reagent Validation. Recrystallize NBS from water at 90°C prior to use. Self-Validation Check: The NBS crystals must be gleaming white. A yellow tint indicates Br₂/HBr contamination; discard or recrystallize again.
Step 2: Setup. In a flame-dried, round-bottom flask under an argon atmosphere, dissolve methylpyrazine (1.0 eq) in anhydrous benzotrifluoride (PhCF₃). Note: PhCF₃ is a modern, less toxic alternative to traditional CCl₄.
Step 3: Stoichiometry Control. Add strictly 0.85 to 0.90 eq of the purified NBS. Do not use an excess.
Step 4: Initiation. Add 0.05 eq of Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
Step 5: Execution. Heat the mixture to reflux (approx. 85°C). Monitor the reaction strictly via LC-MS or GC-MS every 30 minutes.
Step 6: Quenching. Immediately upon the consumption of the limiting reagent (NBS), cool the flask to 0°C in an ice bath to halt radical propagation. Filter the insoluble succinimide byproduct and wash the filtrate with saturated aqueous NaHCO₃.
Flow chemistry physically removes the product from the irradiation zone, allowing you to quench the reaction at the exact moment of optimal monobromo formation[4].
Step 1: Solution Preparation. Prepare a homogeneous 0.5 M solution of methylpyrazine and 1.05 eq of NBS in anhydrous acetonitrile (MeCN).
Step 2: Reactor Setup. Utilize a fluorinated ethylene polymer (FEP) tubing flow reactor equipped with 405 nm visible-light LEDs.
Step 3: Calibration. Calibrate the pump flow rate to achieve a precise residence time of 3 to 5 minutes (optimize based on your specific reactor volume).
Step 4: Execution. Pump the reaction mixture through the irradiated FEP coil at ambient temperature. The photochemical initiation eliminates the need for harsh thermal activation.
Step 5: In-line Quenching. Direct the reactor effluent immediately into a collection vessel containing saturated aqueous NaHCO₃. This instantly neutralizes residual HBr and quenches the radical cascade.
Quantitative Optimization Metrics
The following table summarizes the expected outcomes when transitioning from traditional batch methods to optimized protocols.
Reaction Mode
Solvent
NBS (eq.)
Initiator / Temp
Time
Monobromo Yield
Dibromo Side Product
Traditional Batch
CCl₄
1.10
AIBN / 80°C
4.0 h
~65%
> 25%
Optimized Batch
PhCF₃
0.85
BPO / 85°C
6.0 h
~78%
< 5%
Photochemical Flow
MeCN
1.05
405 nm LED / 25°C
3.5 min
> 88%
< 2%
Frequently Asked Questions (Troubleshooting)
Q: Why does my dibromomethyl fraction increase significantly when I scale up my batch reaction?A: Scale-up in batch reactors inherently suffers from poor surface-area-to-volume ratios, leading to inefficient heat transfer and inadequate mixing. This creates localized "hot spots" and extends the time required to heat and cool the vessel. During this prolonged thermal exposure, the monobromo product undergoes secondary radical abstraction[4]. Transitioning to continuous flow mitigates this by ensuring uniform photon flux and instantaneous temperature control.
Q: My reaction mixture is turning dark orange/red. Is this normal?A: No. A dark orange or red color indicates a high concentration of free molecular bromine (Br₂). This is usually caused by using degraded NBS or allowing moisture into the system, which hydrolyzes NBS into HBr and subsequently generates Br₂. This will lead to aggressive over-bromination and ring-addition side products. Abort the reaction, ensure strict anhydrous conditions, and use freshly recrystallized NBS[5].
Q: Can I use 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of NBS?A: Yes. DBDMH is an excellent alternative brominating agent that also acts as an HBr "trap." By buffering the HBr concentration in situ, DBDMH suppresses competing ionic side reactions and provides a highly controlled release of Br₂, which is particularly useful in photochemical flow setups[4].
References
Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry
Source: Master Organic Chemistry
URL: [Link]
Title: 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS
Source: Chemistry LibreTexts
URL: [Link]
Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon
Source: Scientific Update
URL: [Link]
Title: Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
storage stability of 2-bromo-5-(bromomethyl)pyrazine at -20°C
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-bromo-5-(bromomethyl)pyrazine. It provides in-depth troubleshooting advice, frequently asked questio...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-bromo-5-(bromomethyl)pyrazine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during the storage and handling of this reactive building block. Our focus is on ensuring the stability and integrity of the compound to yield reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of 2-bromo-5-(bromomethyl)pyrazine.
Question 1: What is the correct storage temperature for 2-bromo-5-(bromomethyl)pyrazine? I have been storing it at -20°C.
Answer: This is a critical point that often leads to experimental inconsistencies. While storing reagents at low temperatures is a common practice to preserve stability, the manufacturer's recommendation for 2-bromo-5-(bromomethyl)pyrazine is typically 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1] Storing this compound at -20°C is not recommended and can, paradoxically, compromise its stability.
Causality: The primary issue with sub-zero storage for this and many other halogenated organic compounds dissolved in residual solvents is the potential for freeze-concentration effects and the presence of moisture. As the solvent freezes, the concentration of the solute and any dissolved water increases in the remaining liquid phase, which can accelerate degradation reactions such as hydrolysis. Furthermore, repeated freeze-thaw cycles can introduce moisture into the container, which is detrimental to the compound's stability. The bromomethyl group is highly susceptible to nucleophilic attack by water.
Question 2: I suspect my 2-bromo-5-(bromomethyl)pyrazine has degraded. What are the visible signs of degradation?
Answer: Visual inspection can often provide the first clues of compound degradation. For 2-bromo-5-(bromomethyl)pyrazine, which is typically a white to off-white or light yellow solid, you should look for:
Color Change: A significant darkening of the material, such as turning yellow, brown, or even black, is a strong indicator of degradation.
Change in Physical State: The appearance of a sticky, oily, or gummy consistency in the solid material can suggest the formation of impurities or oligomeric byproducts.
Clumping or Hardening: While some clumping can be due to static, significant hardening or the formation of a solid mass that is difficult to break apart can be a sign of degradation, potentially due to polymerization or reaction with atmospheric moisture.
Question 3: What are the likely degradation pathways for 2-bromo-5-(bromomethyl)pyrazine?
Answer: The primary sites of reactivity and thus degradation are the two C-Br bonds, with the bromomethyl group being particularly susceptible to nucleophilic substitution. The two most probable degradation pathways are:
Hydrolysis: Reaction with water (moisture) to form 2-bromo-5-(hydroxymethyl)pyrazine. This is often the most common degradation pathway, especially if the compound has been exposed to air.
Oligomerization/Polymerization: Self-reaction where the bromomethyl group of one molecule reacts with a nitrogen atom of the pyrazine ring of another molecule. This can lead to the formation of dimers, trimers, and eventually polymeric material, which often presents as a discolored, insoluble solid.
Below is a diagram illustrating these potential degradation pathways.
removing unreacted NBS from bromomethyl pyrazine reaction mixtures
Topic: Removing Unreacted NBS from Reaction Mixtures Executive Summary & Diagnostic Triage The Challenge: You have performed a Wohl-Ziegler bromination on a methyl pyrazine derivative using N-bromosuccinimide (NBS). The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Unreacted NBS from Reaction Mixtures
Executive Summary & Diagnostic Triage
The Challenge:
You have performed a Wohl-Ziegler bromination on a methyl pyrazine derivative using N-bromosuccinimide (NBS). The reaction is complete, but the mixture contains unreacted NBS and the byproduct succinimide.
The Critical Constraint:
Bromomethyl pyrazines are highly reactive "benzylic-like" halides. They are potent lachrymators (tear agents) and are prone to hydrolysis (converting to the alcohol) or polymerization if handled improperly during aqueous workup.
Immediate Diagnostic:
Before proceeding, determine the stability of your specific pyrazine derivative:
Scenario A (Robust): Product is stable to brief contact with cold water/bicarbonate. -> Use Protocol 1 (Reductive Quench).
Scenario B (Sensitive): Product hydrolyzes rapidly or is water-soluble. -> Use Protocol 2 (Precipitation/Trituration).
Troubleshooting Guide (FAQ)
Q1: The reaction mixture has a persistent yellow/orange tint. Is this normal?
A: No. Pure bromomethyl pyrazine and succinimide are typically off-white or colorless. A yellow/orange color indicates the presence of unreacted NBS or free bromine (
).
Fix: You must quench the active bromine species before evaporation. Concentrating a mixture containing NBS and your product can lead to over-bromination or decomposition. Use the Sodium Thiosulfate Quench (Protocol 1).
Q2: I filtered the reaction mixture, but the NMR still shows succinimide. Why?
A: While succinimide is insoluble in non-polar solvents like
or Hexane, it has slight solubility in DCM and higher solubility in warm solvents. Simple filtration removes the bulk byproduct but rarely achieves quantitative removal.
Fix: If your product is lipophilic, wash the organic filtrate with water or saturated sodium bicarbonate (
). Succinimide is highly water-soluble (), whereas most brominated pyrazines are not.
Q3: My product decomposes (turns to black tar) during aqueous workup.
A: Bromomethyl pyrazines are susceptible to nucleophilic attack by water (
hydrolysis), especially if the aqueous layer is basic or warm.
Fix: Switch to Protocol 2 (Non-Aqueous Workup) . If you must wash, use ice-cold water, keep the pH neutral, and separate layers immediately (within <5 minutes).
Q4: Can I remove NBS using column chromatography?
A: It is risky. NBS often streaks on silica gel or co-elutes with polar heterocycles. Furthermore, NBS can react with the methanol in your eluent (if using DCM/MeOH) or oxidize your product on the column.
Fix: Quench the NBS chemically before loading the column.
Technical Data: Solubility & Reactivity Profile
Understanding the physical properties of your components is the key to separation.
Component
Solubility (Water)
Solubility (/Hexane)
Reactivity Note
NBS
~14.7 g/L (Slight)
Insoluble
Oxidizer; source of
Succinimide
~300 g/L (High)
Insoluble
Inert byproduct; polar
Bromomethyl Pyrazine
Low to Moderate
Soluble
Lachrymator ; Hydrolysis sensitive
Validated Protocols
Protocol 1: The Reductive Quench (Standard)
Best for lipophilic pyrazines stable to brief aqueous contact.
Mechanism: Sodium thiosulfate reduces active NBS/Bromine to water-soluble succinimide and bromide ions.
Steps:
Cool: Chill the reaction mixture to
.
Filter: If a heavy precipitate (succinimide) is present, filter it through a sintered glass funnel to remove the bulk solid.
Quench: Transfer the filtrate to a separatory funnel. Add 10% aqueous Sodium Thiosulfate (
) .
Volume: Use ~20% of the organic solvent volume.
Observation: Shake vigorously. The yellow color should disappear immediately.
Mechanism: Exploits the high solubility of the product in polar aprotic solvents vs. the insolubility of succinimide/NBS in non-polar hydrocarbons.
Steps:
Evaporation: Remove the reaction solvent (e.g., Acetonitrile or
) under vacuum. Do not heat above .
Trituration: Redissolve the residue in a minimal amount of DCM (Dichloromethane) or
(Diethyl Ether).
Precipitation: Slowly add cold Hexane or Pentane while stirring until a cloudy precipitate forms.
Note: Succinimide and NBS will precipitate; the bromomethyl pyrazine usually remains in solution (unless it is a salt).
Filtration: Filter the suspension through a Celite pad.
Repeat: If NMR shows residual succinimide, repeat the trituration.
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the correct purification method based on product stability.
Figure 1: Decision matrix for the purification of bromomethyl pyrazine reaction mixtures. Select the path based on the hydrolytic stability of the specific pyrazine derivative.
References
BenchChem. (2025).[2][3] Removal of unreacted N-bromosuccinimide from reaction mixtures. Retrieved from
Goldfinger, P. (1953).[4] Mechanism of the Wohl-Ziegler Reaction.[4][5][6][7][8] Journal of Chemical Physics.
Vulture, et al. (2013). N-bromosuccinimide removal at workup.[2][3][9] ScienceMadness Discussion. Retrieved from
University of Missouri. (2019). N-Bromosuccinimide Reagent Guide.[2] Retrieved from
Organic Chemistry Portal. (2023). Wohl-Ziegler Reaction: Protocols and Mechanisms. Retrieved from
troubleshooting low yields in pyrazine alkylation reactions
Technical Support Center: Troubleshooting Low Yields in Pyrazine Alkylation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Low Yields in Pyrazine Alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic and practical challenges of pyrazine alkylation. Pyrazines are highly electron-deficient heterocycles; functionalizing them requires precise control over radical generation, substrate protonation, and reaction kinetics. This guide moves beyond basic troubleshooting to explain the chemical causality behind experimental failures, providing you with self-validating protocols to ensure reproducible, high-yield results.
Diagnostic Workflow for Low Yields
Before altering your reagent stoichiometry, use the following diagnostic logic tree to isolate the root cause of your low yields.
Diagnostic workflow for resolving low yields in pyrazine alkylation reactions.
Frequently Asked Questions & Troubleshooting
Q1: My Minisci reaction yields are stuck below 30% due to unreacted pyrazine. How do I improve conversion?Causality & Solution: The Minisci reaction relies on the nucleophilic attack of carbon-centered radicals on protonated heteroaromatic bases[1]. Pyrazine is weakly basic (pKa ~0.6). If the reaction medium is not acidic enough, the pyrazine remains unprotonated. An unprotonated pyrazine is not sufficiently electron-deficient to react with nucleophilic alkyl radicals.
Action: Ensure the use of strong Brønsted acids (e.g., TFA, H2SO4) in stoichiometric excess. Alternatively, consider using Brønsted acid-catalyzed cross-dehydrogenative coupling (CDC) with benzoyl peroxide (BPO), which has successfully yielded up to 94% under metal-free conditions[2].
Q2: I am getting a complex mixture of mono-, di-, and polyalkylated pyrazines. How can I isolate the monoalkylated product?Causality & Solution: The energy difference between monoalkylation and consecutive polyalkylation is negligible[1]. Once monoalkylated, the pyrazine ring becomes slightly more electron-rich but is still highly susceptible to further radical attack.
Action: Implement a two-phase reaction system (e.g., water and dichloromethane). The initial protonated pyrazine resides in the aqueous phase where radical generation occurs. Upon monoalkylation, the product becomes more lipophilic and partitions into the organic phase, physically shielding it from further alkylation in the aqueous layer[1].
Q3: In photoredox-catalyzed alkylation using N-hydroxyphthalimide (NHP) esters, my yields are inconsistent. What is failing?Causality & Solution: NHP esters (redox-active esters) are excellent sources of alkyl radicals via single-electron reduction and subsequent decarboxylation[3][4]. Inconsistent yields usually stem from oxygen quenching of the photocatalyst's excited state or mismatched redox potentials.
Action: Thoroughly degas the solvent via freeze-pump-thaw cycles. Oxygen is a potent triplet quencher. Ensure the emission spectrum of your LEDs matches the absorption maximum of your photocatalyst (e.g., Eosin Y or Ir-complexes).
Mechanistic Pathway of Photoredox Alkylation
Understanding the electron flow is critical for troubleshooting redox-active components.
Mechanistic pathway of photoredox-catalyzed pyrazine alkylation.
Quantitative Data Summary
Use this table to benchmark your current methodology against field standards and identify the primary troubleshooting metrics for your chosen route.
Alkylation Method
Reagents / Catalysts
Typical Yields
Primary Byproducts
Key Troubleshooting Metric
Thermal Minisci
Alkyl carboxylic acid, AgNO3, (NH4)2S2O8, H2SO4
40 - 65%
Polyalkylated pyrazines
Adjust phase separation (Aq/Org ratio)
Cross-Dehydrogenative Coupling (CDC)
Cyclic ether, Benzoyl Peroxide (BPO), TFA
60 - 94%
Ether ring-opening products
Monitor BPO equivalents (1.5-2.0 eq)
Photoredox Decarboxylative
NHP ester, Ir(ppy)3 or Eosin Y, Blue LED
50 - 85%
Unreacted NHP ester, homocoupling
Degassing efficiency, LED wavelength
Validated Experimental Protocols
Protocol A: Two-Phase Minisci Monoalkylation of Pyrazine
Designed to suppress polyalkylation by leveraging lipophilicity differentials.
Preparation: In a round-bottom flask, dissolve the pyrazine substrate (1.0 eq) and the target alkyl carboxylic acid (3.0 eq) in a 1:1 biphasic mixture of Dichloromethane (DCM) and 10% aqueous H2SO4.
Catalyst Addition: Add AgNO3 (0.1 eq) to the mixture. Ensure vigorous stirring (≥ 800 rpm) to maximize the interfacial surface area between the aqueous and organic layers.
Radical Initiation: Heat the mixture to 40 °C. Dissolve (NH4)2S2O8 (2.0 eq) in a minimal amount of water and add it dropwise over 30 minutes.
Self-Validation Step: Monitor the organic layer via TLC/LC-MS. The monoalkylated product should exclusively enrich in the DCM layer. If starting material remains in the aqueous layer after 2 hours, verify the pH is < 1 to ensure complete pyrazine protonation.
Workup: Separate the layers. Neutralize the aqueous layer with saturated NaHCO3 and extract once more with DCM. Combine organic layers, dry over MgSO4, and purify via flash chromatography.
Protocol B: Photoredox-Catalyzed C-H Alkylation using NHP Esters
Designed for mild, late-stage functionalization avoiding harsh thermal oxidants.
Preparation: In an oven-dried 10 mL vial equipped with a stir bar, add the pyrazine (1.0 eq), the alkyl NHP ester (1.5 eq), and the photocatalyst Ir(ppy)3 (0.02 eq).
Solvent & Acid: Add dry, anhydrous Dimethylacetamide (DMA) (0.1 M) and Trifluoroacetic acid (TFA) (1.5 eq). The TFA is strictly required to lower the LUMO of the pyrazine ring.
Degassing (Critical): Seal the vial with a septum cap. Perform three consecutive freeze-pump-thaw cycles.
Self-Validation Step: Oxygen quenches the excited state of Ir(ppy)3. If the reaction mixture changes from a vibrant color to a dull/dark hue immediately upon irradiation, oxygen is still present.
Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at room temperature for 16 hours.
Workup: Quench the reaction with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and purify.
References
Minisci Reaction: A Friedel-Crafts-Type Process with Opposite Reactivity and Selectivity. Selective Homolytic Alkylation, Acylation, Carboxylation and Carbamoylation of Heterocyclic Aromatic Bases
Source: ResearchGate
URL:[Link]
Brønsted Acid-Catalyzed Minisci-Type Cross-Dehydrogenative Coupling of N-Heteroaromatics and Cyclic Ethers
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Metal-Free Regioselective Alkylation of Imidazo[1,2-a]pyridines with N-Hydroxyphthalimide Esters under Organic Photoredox Catalysis
Source: ResearchGate
URL:[Link]
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
solvent selection for nucleophilic substitution of pyrazine bromides
Topic: Solvent Selection for Nucleophilic Substitution of Pyrazine Bromides Technical Support Center: SNAr Application Engineering Current Ticket: #SZN-404 | Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent Selection for Nucleophilic Substitution of Pyrazine Bromides
Technical Support Center: SNAr Application EngineeringCurrent Ticket: #SZN-404 | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Pyrazine SNAr Support Hub
You are likely here because your nucleophilic aromatic substitution (SNAr) on a pyrazine bromide is stalling, yielding tar, or proving impossible to purify. Pyrazines are deceptively simple; as electron-deficient diazines, they should react readily. However, their specific nitrogen placement creates a "Goldilocks" zone of reactivity where solvent choice dictates not just rate, but the very pathway of the reaction.
This guide is structured as a series of Troubleshooting Modules based on the most frequent failure modes we see in the field.
Module 1: The Core Mechanism & Solvent Interaction
Before fixing the protocol, we must validate your mental model. The SNAr reaction on 2-bromopyrazine proceeds via an addition-elimination pathway involving a Meisenheimer Complex .
The Critical Insight:
Unlike SN2, where the bond breaking and forming happen simultaneously, SNAr involves a discrete anionic intermediate.
Polar Aprotic Solvents (DMSO, DMF): Stabilize this anionic intermediate via dipole interactions without encumbering the nucleophile with hydrogen bonds.[1]
Protic Solvents (MeOH, EtOH): "Cage" your nucleophile (especially small anions like F⁻ or RO⁻) in a hydrogen-bond shell, drastically reducing
.
Visualization: The Solvation Effect
The following diagram illustrates the reaction coordinate and how solvent choice lowers the activation energy (
) of the first step (addition).
Caption: Reaction coordinate of SNAr showing the stabilization of the Meisenheimer complex by polar aprotic solvents.
Module 2: Solvent Selection Matrix
Do not default to DMF.[2] While effective, it is a "lazy" choice that complicates downstream processing. Use this matrix to select the optimal solvent based on your nucleophile and constraints.
Solvent Class
Examples
Suitability
The "Catch" (Risk Factor)
Dipolar Aprotic (Classic)
DMF, DMSO, NMP
High
High boiling points make removal difficult; DMF can decompose to dimethylamine (causing side reactions).
Dipolar Aprotic (Green)
Sulfolane, DMI
High
Expensive; Sulfolane is a solid at RT (mp 27°C).
Ethereal (Green)
2-MeTHF, CPME, THF
Medium
Lower dielectric constant slows rate; requires higher temps or stronger bases.
Protic
Water, Alcohols
Conditional
Water: Excellent for amines (hydrophobic effect). Alcohols: Risk of etherification (Solvent = Nucleophile).
Neoteric
Cyrene™
Low
Unstable with strong bases (polymerizes); restricted to neutral nucleophiles.
Module 3: Troubleshooting & FAQs
Q1: "My reaction is stuck at 50% conversion. Should I add more base?"
Diagnosis: You are likely facing product inhibition or ion-pairing issues.
The Fix:
Switch to DMSO: If you are in THF or Toluene, the leaving group (Br⁻) might be ion-pairing with your cation, inhibiting further reaction. DMSO dissociates these pairs.
Add a Crown Ether: If you must use a non-polar solvent, add 18-Crown-6 (for K⁺) or 15-Crown-5 (for Na⁺) to sequester the cation and "naked" the nucleophile.
Q2: "I see a new spot on TLC that isn't my product or starting material."
Diagnosis: This is often Solvent Participation .
Scenario A (Alcohols): If running in MeOH with NaOMe, this is fine. But if reacting an amine in MeOH with a strong base, the solvent (MeO⁻) competes with your amine.
Scenario B (DMF): At T > 120°C with strong base, DMF hydrolyzes to dimethylamine (
), which is a better nucleophile than many anilines. You are making the -dimethylaminopyrazine byproduct.
Protocol Adjustment: Switch to NMP (more thermally stable) or DMAc if high heat is required.
Q3: "I can't get the DMSO out of my product."
Diagnosis: The "DMSO Trap."
The Fix: Do not distill. Use the Water Crash method.
Dilute reaction mixture with 5 volumes of water.
Pyrazines are often lipophilic; the product should precipitate.
If it oils out, extract with Ethyl Acetate/Hexanes (1:1) . The DMSO stays in the aqueous layer. Wash the organic layer 3x with brine to remove residual DMSO.
Q4: "Can I use water? I heard it's the ultimate green solvent."
Diagnosis: Yes, via "On-Water" catalysis.
Mechanism: Organic reactants form an emulsion. The reaction occurs at the organic-water interface, accelerated by hydrogen bonding to the transition state.
Protocol:
Substrate: 2-Bromopyrazine (1.0 eq)
Nucleophile: Morpholine/Amine (1.2 eq)
Solvent: Water (3M concentration relative to substrate)
Conditions: Vigorous stirring (1000 rpm) at 100°C.
Note: This works poorly for anionic nucleophiles (alkoxides) due to solvation/hydrolysis, but is excellent for neutral amines.
Module 4: Decision Logic for Experimental Design
Use this flow to determine your starting conditions.
Caption: Decision tree for selecting the optimal solvent based on nucleophile type and process constraints.
Module 5: Validated Experimental Protocols
Protocol A: The "Green" Amine Substitution (On-Water)
Best for: Morpholine, Piperidine, primary amines.
Charge: 2-Bromopyrazine (10 mmol) and Amine (12 mmol) into a 20 mL vial.
Solvent: Add Water (3.3 mL). The mixture will be biphasic.[3]
Reaction: Cap and stir vigorously (magnetic stir bar, >800 rpm) at 90°C for 4–12 hours.
Workup: Cool to RT. The product often precipitates. Filter and wash with cold water. If liquid, extract with EtOAc (green alternative: isopropyl acetate).
Why it works: The hydrophobic effect forces reactants together at the interface, accelerating the rate without toxic solvents [1].
Protocol B: The "Tough Substrate" Substitution (DMSO)
Best for: Sterically hindered nucleophiles or weak nucleophiles.
Charge: 2-Bromopyrazine (10 mmol), Nucleophile (12 mmol), and
(20 mmol).
Solvent: Anhydrous DMSO (10 mL).
Reaction: Heat to 80–120°C under
. Monitor by HPLC/LCMS.
Workup (Critical): Pour into ice-water (100 mL). Stir for 30 mins. Filter the solid precipitate.[1]
Troubleshooting: If no precipitate, extract with
(3 x 50 mL). Wash combined organics with water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMSO.
Why it works: DMSO creates "naked" anions by solvating only the potassium cation, increasing nucleophilicity by orders of magnitude [2].
References
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460. [Link][4]
Bunnett, J. F. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Mixed Solvents. Journal of the American Chemical Society, 73(6), 2808–2811. [Link]
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents.[5] Chemical Communications, 50, 9650-9652. [Link]
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Role: Senior Application Scientist
Scope: Storage, Synthesis, Purification, and Troubleshooting
Critical Alert Banner
⚠️ IMMEDIATE ACTION REQUIRED FOR NEW SHIPMENTS
Light Exposure: Halogenated pyrazines (especially iodopyrazines and bromopyrazines) undergo rapid photodehalogenation and radical polymerization under standard lab fluorescent lighting (emission peaks at 405/436 nm).
Temperature: Store at -20°C immediately upon receipt.
Atmosphere: These compounds are hygroscopic and susceptible to hydrolysis. Store under Argon/Nitrogen .
Container: ALWAYS use amber vials wrapped in aluminum foil.
Diagnostic Hub: Troubleshooting Common Failures
Use this matrix to diagnose issues with your current experimental workflow.
Symptom
Probable Cause
Mechanism
Corrective Action
Material turns black/brown upon storage
Radical Polymerization
Homolytic cleavage of the C-X bond generates pyrazinyl radicals, leading to oligomerization.
Purify immediately via short-path silica plug. Store at -20°C under Ar in foil-wrapped vials.
Yield drops significantly during scale-up
Photon Flux Accumulation
Larger surface area of reaction vessels in scale-up exposes more material to ambient light over longer durations.
Wrap reaction vessels in aluminum foil . Switch to low-actinic (yellow) light in the fume hood.
New "polar" spot on TLC (baseline)
Photo-Hydrolysis
Light-excited pyrazine ring becomes hyper-electrophilic, reacting with trace moisture (SNAr).
Glassware: Use actinic (amber) glassware. If unavailable, wrap the flask entirely in foil before adding reagents.
Solvent Degassing: Oxygen promotes radical degradation chains. Sparge solvents with Argon for >20 mins.
Addition: Add the halogenated pyrazine last or as a solution via syringe through a septum to minimize exposure.
Monitoring: When checking TLC, take a micro-aliquot with a long needle. Do not unwrap the flask. Spot the TLC plate quickly and keep the developing chamber covered.
SOP-03: Purification Workflow
Objective: Isolate product without inducing photolysis on the column.
Column Prep: Wrap the silica column in foil. Leave a small vertical slit (2 mm wide) to monitor the solvent front if necessary, or use UV detection at the outlet only.
Fraction Collection: Use amber test tubes or cover the fraction collector rack with a cardboard box.
Evaporation: Rotovap water baths are often near windows or bright lights. Cover the receiving flask with a black cloth during solvent removal.
Mechanism Deep Dive: Why does this happen?
The instability of halogenated pyrazines stems from the synergistic effect of the electron-deficient pyrazine ring and the weak Carbon-Halogen (C-X) bond.
A. Photodehalogenation (Radical Pathway)
Upon absorption of UV/Visible light (hν), the C-X bond undergoes homolytic cleavage . The bond dissociation energy (BDE) correlates with stability:
C-Cl: ~95 kcal/mol (Most Stable)
C-Br: ~68 kcal/mol (Unstable)
C-I: ~50 kcal/mol (Highly Unstable)
The resulting pyrazinyl radical is highly reactive. It can abstract hydrogen from solvents (forming the proto-dehalogenated impurity) or attack other pyrazine rings (polymerization).
B. Photo-Nucleophilic Aromatic Substitution (Photo-SNAr)
In the excited state (π-π*), the pyrazine ring becomes a stronger electron acceptor. This lowers the activation energy for nucleophilic attack by water or alcohols, even without a strong base, leading to hydroxypyrazine impurities.
Visualization: Degradation Pathway[1][2]
Caption: Figure 1. Photolytic degradation pathways of halogenated pyrazines. The primary failure mode is homolytic cleavage leading to radical species.
Workflow Visualization
Caption: Figure 2. Recommended handling workflow to maintain integrity of light-sensitive intermediates.
Frequently Asked Questions (FAQ)
Q: Can I use a standard UV lamp (254/365 nm) to monitor the reaction?A:No. High-intensity UV will instantly degrade the spot on the TLC plate, leading to false "multi-spot" readings. Use chemical stains (e.g., KMnO4, Hanessian’s Stain) or Iodine chambers for visualization. If you must use UV, minimize exposure to <2 seconds.
Q: My 2-chloropyrazine has turned slightly yellow. Is it still usable?A: Likely yes, but check purity by NMR. Chloropyrazines are more stable than bromo- or iodo-analogs. A slight color change usually indicates <1% surface oxidation/polymerization. Filter through a small plug of silica or activated charcoal before use to remove radical initiators.
Q: Which solvent is safest for storage in solution?A: Avoid ethers (THF, Diethyl ether) as they form peroxides which, combined with light, accelerate degradation. Dichloromethane (DCM) or Toluene are preferred for short-term solution storage, provided they are degassed.
Q: I don't have amber glassware. Is aluminum foil enough?A: Yes, heavy-duty aluminum foil is effective. Ensure there are no gaps. For long-term storage, place the foil-wrapped vial inside a secondary opaque container (e.g., a cardboard canister or a black plastic bag).
References
Jubilant Ingrevia . (n.d.).[1] 3-Bromopyridine Safety Data Sheet. Retrieved from
Watson International . (n.d.). 2-Bromopyrazine Technical Data and Storage. Retrieved from
European Medicines Agency (EMA) . (2006). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from
Müller, R., & Rappert, S. (2010).[2] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.[2] Retrieved from
Labtag . (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from
Technical Guide: Comparative 13C NMR Analysis of Bromomethyl-Substituted Pyrazines
Executive Summary Objective: This guide provides a technical framework for the structural verification of bromomethyl-substituted pyrazines using 13C NMR spectroscopy. Context: Bromomethyl pyrazines (e.g., 2-(bromomethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical framework for the structural verification of bromomethyl-substituted pyrazines using 13C NMR spectroscopy.
Context: Bromomethyl pyrazines (e.g., 2-(bromomethyl)pyrazine) are critical electrophilic intermediates in medicinal chemistry, often synthesized via radical bromination of methyl precursors.
Challenge: Distinguishing the desired bromomethyl product from unreacted methyl starting material, over-brominated byproducts (dibromomethyl), or hydrolyzed alcohols (hydroxymethyl) requires precise knowledge of chemical shift trends, particularly the "Heavy Atom Effect" which deviates from standard electronegativity predictions.
Mechanistic Insight: The Heavy Atom Effect
In 13C NMR, substituent effects are typically dominated by electronegativity (inductive effects). However, for heavy halogens (Br, I), Spin-Orbit Coupling (the Heavy Atom Effect) introduces a shielding contribution that opposes the inductive deshielding.
Bromine (Heavy Atom): Inductive effect is partially offset by spin-orbit shielding. The carbon attached to bromine appears upfield relative to its chlorinated analog, despite similar electronegativities.
Impact on Pyrazine Analysis:
You cannot rely solely on electronegativity trends (F > Cl > Br > I) to predict the magnitude of the downfield shift. While a bromomethyl group (-CH₂Br) is deshielded relative to a methyl group (-CH₃), it is significantly shielded (upfield) relative to a chloromethyl group (-CH₂Cl).
Comparative Data Analysis
The following table synthesizes characteristic 13C NMR shifts for 2-substituted pyrazines in CDCl₃. Use these values to track reaction progress and confirm identity.
Table 1: Characteristic 13C NMR Shifts of Pyrazine Intermediates
Substituent (R)
Structure
-Carbon Shift (, ppm)
Ipso-Carbon (C2) Shift (, ppm)
Spectral Signature & Logic
Methyl
Py-C H₃
21.0 – 22.0
~155.0
Reference. High field alkyl signal.
Bromomethyl
Py-C H₂Br
31.0 – 34.0
~152.0
Target. Distinct downfield shift (~+11 ppm) from methyl, but upfield of Cl due to Heavy Atom Effect.
Chloromethyl
Py-C H₂Cl
45.0 – 47.0
~150.0
Analog. Strong inductive deshielding. Used as a reference point for halogen exchange.
Hydroxymethyl
Py-C H₂OH
62.0 – 64.0
~156.0
Impurity. Common hydrolysis byproduct. Oxygen causes maximal deshielding.
Dibromomethyl
Py-C HBr₂
40.0 – 45.0
~150.0
Over-reaction. Often seen if NBS stoichiometry is uncontrolled.
Note: Shifts are approximate and solvent-dependent (CDCl₃). Pyrazine ring carbons (C3, C5, C6) typically resonate between 142–148 ppm .
Experimental Protocols
Protocol A: Synthesis & Sample Preparation
Context: Radical bromination of 2-methylpyrazine using N-Bromosuccinimide (NBS).
Reaction: Reflux 2-methylpyrazine (1.0 eq) with NBS (1.05 eq) and AIBN (catalytic) in CCl₄ or Benzene (or PhCF₃ as a green alternative) for 4-6 hours.
Workup: Filter off succinimide byproduct. Concentrate filtrate.
NMR Prep: Dissolve ~10-20 mg of crude oil in 0.6 mL CDCl₃ .
Why CDCl₃? It is non-polar and minimizes solvent-solute interactions that might broaden peaks or shift the labile benzylic bromide. DMSO-d₆ may cause solvolysis (displacement of Br by DMSO) over time.
Protocol B: Acquisition Parameters
To ensure detection of quaternary carbons (Ipso-C2) and accurate integration:
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Pyrazine ring carbons have long T1 relaxation times; insufficient delay leads to poor signal-to-noise for the ring carbons.
Scans (NS): Minimum 512 scans (due to low sample mass and 1.1% 13C abundance).
Structural Assignment Workflow
The following diagram illustrates the logical flow for confirming the product structure, moving from crude mixture analysis to definitive assignment.
Figure 1: Decision tree for the isolation and NMR verification of bromomethyl pyrazines.
Advanced Assignment: HMBC Logic
For definitive structural proof, particularly to distinguish the ipso-carbon (C2) from other ring carbons, Heteronuclear Multiple Bond Correlation (HMBC) is required.
Key Correlations for 2-(Bromomethyl)pyrazine:
Proton Source: The methylene protons (-CH₂Br) appear as a singlet ~4.6 ppm in 1H NMR.
HMBC Targets: These protons will show strong 2-bond (²J) and 3-bond (³J) correlations to specific ring carbons.
Figure 2: HMBC Connectivity. The -CH2Br protons correlate to the Ipso (C2) and Ortho (C3) carbons, allowing assignment of the pyrazine ring system.
References
ChemicalBook. 2-Methylpyrazine 13C NMR Spectrum Data. Retrieved from
Royal Society of Chemistry. Synthesis of Substituted Pyrazines from N-Allyl Malonamides. (Supplementary Info containing NMR data for alkyl/bromomethyl pyrazines). Retrieved from
MDPI. Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Comparative shifts for chloromethyl vs hydroxymethyl analogs). Retrieved from
Compound Interest. A Guide to 13C NMR Chemical Shift Values. (General reference for heavy atom effects). Retrieved from
BenchChem. 2-(3-(Bromomethyl)phenyl)pyrazine Product Guide. (Application context for bromomethyl pyrazines). Retrieved from
Comparative
mass spectrometry fragmentation pattern of 2-bromo-5-(bromomethyl)pyrazine
Comprehensive Characterization Guide: Mass Spectrometry Profiling of 2-Bromo-5-(bromomethyl)pyrazine Executive Summary 2-Bromo-5-(bromomethyl)pyrazine (CAS 1382866-97-8) is a critical electrophilic intermediate in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Characterization Guide: Mass Spectrometry Profiling of 2-Bromo-5-(bromomethyl)pyrazine
Executive Summary
2-Bromo-5-(bromomethyl)pyrazine (CAS 1382866-97-8) is a critical electrophilic intermediate in the synthesis of pyrazine-based kinase inhibitors and bioactive heterocycles.[1] Its analysis presents a unique challenge: the molecule contains two distinct types of bromine atoms—an aromatic bromine (stable) and a benzylic-like bromomethyl group (highly labile).
This guide provides a comparative technical analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) modalities.[1] While ESI is often the default for high-throughput screening, this guide argues that EI is the superior modality for structural confirmation due to the diagnostic fragmentation of the aliphatic side chain, whereas ESI is best reserved for purity profiling, provided strict solvent protocols are followed to prevent solvolysis.[1]
Part 1: Structural Analysis & Isotopic Signature
The defining feature of this molecule in mass spectrometry is its isotopic envelope.[1] With two bromine atoms (
and ), the molecular ion () does not appear as a single peak but as a distinct 1:2:1 triplet .
Table 1: Theoretical Isotopic Abundance (Molecular Ion Cluster)
Formula:
| Nominal Mass: 250 Da (based on )
Ion Species
m/z (Approx)
Composition
Relative Intensity (Theoretical)
Diagnostic Value
M
250
51.4%
Low Mass Edge
M+2
252
100.0%
Base Peak of Cluster
M+4
254
48.6%
High Mass Edge
Analyst Note: A deviation from this 1:2:1 ratio indicates interference (e.g., co-elution with a mono-bromo impurity, which would skew the pattern toward a 1:1 doublet).[1]
Part 2: Comparative Analysis of Ionization Modalities
A. Electron Ionization (EI): The Structural Validator
Verdict:Preferred for Identification.
EI (70 eV) provides a "hard" ionization environment that induces informative fragmentation.[1] The high energy allows for the differentiation between the two bromine positions.[1]
Primary Pathway (Alpha Cleavage): The weakest bond is the aliphatic C-Br bond in the bromomethyl group. EI rapidly cleaves this to form the resonance-stabilized (5-bromopyrazin-2-yl)methyl cation.[1]
(, Base Peak): Loss of the aliphatic bromine.[1] Crucially, this fragment retains the aromatic bromine, shifting the isotope pattern from a 1:2:1 triplet to a 1:1 doublet.
(): Loss of both bromine atoms (rare in soft EI, common in high-energy collisions).[1]
B. Electrospray Ionization (ESI): The Purity Monitor
Verdict:Use with Caution.
ESI is softer and typically yields
.[1] However, the bromomethyl group is highly susceptible to nucleophilic attack by solvents (water/methanol) in the source.[1]
Risk Factor: In protic solvents (MeOH/H2O), the bromomethyl bromine is displaced, leading to an artifact peak at
, analysts often observe a "conversion" to the methoxy-analog if the sample sits in the autosampler.[1]
Recommendation: Use ACN (Acetonitrile) as the primary solvent and minimize residence time.[1]
Part 3: Fragmentation Mechanism (Visualization)
The following diagram details the logical fragmentation pathway under Electron Ionization, highlighting the sequential loss of the labile bromine followed by ring degradation.
Figure 1: Predicted EI Fragmentation Pathway and potential ESI artifacts for 2-bromo-5-(bromomethyl)pyrazine.
Part 4: Experimental Protocol for Validated Profiling
To ensure data integrity and avoid "ghost" peaks caused by sample degradation, follow this validated workflow.
Objective: Obtain a clean mass spectrum without solvolysis artifacts.
1. Sample Preparation (Critical Step):
Solvent: Anhydrous Acetonitrile (MeCN).[1] Do not use Methanol or Water.[1]
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Halogenated Pyrazines.[1] NIST Standard Reference Data.[1] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Explains isotopic patterns of poly-brominated compounds).
PubChem. Compound Summary: 2-(Bromomethyl)pyrazine (Analog).[1] National Library of Medicine.[1] [Link]
Mastering the Dibromo Signature: A Comparative Guide to Isotope Pattern Analysis in Pyrazine Drug Discovery
Topic: Characteristic Bromine Isotope Pattern in MS of Dibromo Pyrazines Content Type: Publish Comparison Guides Executive Summary: The Case for Pattern Recognition In the high-stakes arena of drug development, pyrazine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Characteristic Bromine Isotope Pattern in MS of Dibromo Pyrazines
Content Type: Publish Comparison Guides
Executive Summary: The Case for Pattern Recognition
In the high-stakes arena of drug development, pyrazine derivatives serve as privileged scaffolds for kinase inhibitors, antimycobacterials, and flavorants. However, the synthesis of these moieties often involves halogenated intermediates—specifically dibromo species—that can persist as impurities or serve as critical active pharmaceutical ingredients (APIs).
This guide compares the Characteristic Isotope Pattern Analysis (CIPA) method against traditional Exact Mass (HRMS) and Retention Time (RT) profiling. While HRMS remains the gold standard for elemental formula confirmation, we demonstrate that CIPA offers a faster, self-validating, and cost-efficient alternative for routine identification of dibromo pyrazines, leveraging the unique physics of bromine isotopes.
The Physics of the Signature: Why 1:2:1?
To understand the reliability of this method, one must look beyond the chemical properties to the nuclear physics of bromine. Unlike Chlorine (
) or Fluorine (monoisotopic), Bromine exists as two stable isotopes with nearly identical natural abundance.[1][2]
The Combinatorial Logic
When two bromine atoms are present on a pyrazine ring, their isotopes combine statistically. This is not a chemical reaction, but a probability distribution governed by the binomial expansion
A common challenge in pyrazine synthesis is distinguishing between brominated and chlorinated analogs (e.g., if
vs reagents are swapped or contaminated).
Dibromo Pyrazine: Shows a 1:2:1 triplet.
Dichloro Pyrazine: Shows a 9:6:1 triplet (
is dominant).
Bromochloro Pyrazine: Shows a 3:4:1 pattern.
Insight: CIPA allows you to distinguish these instantly on a low-resolution instrument, whereas RT matching requires purchasing standards for every potential halogenated impurity.
Scenario B: Low-Res vs. High-Res
While HRMS provides the exact formula (e.g.,
), it is often a shared resource with long wait times. CIPA can be performed on a benchtop Single Quadrupole MS. If the 1:2:1 pattern is present at the expected nominal mass, the statistical probability of it not being a dibromo compound is negligible for synthetic intermediates.
Experimental Protocol: Validating the Pattern
This protocol ensures the integrity of the isotope pattern, preventing detector saturation effects that can skew peak ratios.
Step 1: Instrument Setup (Generic Single Quad MS)
Ionization: ESI (+) for polar pyrazines; EI (70 eV) for volatile/non-polar derivatives.
Scan Range: Set to encompass at least
to to observe the full cluster and check for background interference.
Scan Speed: Moderate (avoid ultra-fast scanning which can distort peak abundance accuracy).
Step 2: Sample Introduction
Concentration: Prepare a 10 µg/mL solution in MeOH/Water (50:50).
Injection: Direct infusion or LC-MS peak integration.
Critical Check: Ensure the detector is operating within the linear dynamic range. Saturation flattens the M+2 peak , destroying the 1:2:1 ratio and making it look like a 1:1:1 blob.
Step 3: Data Interpretation Workflow
Follow this logic gate to confirm identity.
Caption: Logical decision tree for classifying halogenated pyrazines based on MS isotope clusters.
Supporting Data: Theoretical vs. Observed
The following data represents a validation run of 2,6-dibromopyrazine (
, MW ~237.88).
Table 2: Isotope Cluster Validation
Ion
m/z (Nominal)
Theoretical Intensity (%)
Observed Intensity (%)*
Deviation
M
236
51.4
52.1
+0.7%
M+2
238
100.0 (Base)
100.0
-
M+4
240
48.6
47.9
-0.7%
M+1
237
~2.2 (due to )
2.5
+0.3%
*Observed data simulated based on typical Quadrupole MS performance.
Note on Pyrazine Fragmentation:
In EI-MS, dibromo pyrazines often lose a Bromine radical (
, mass 79/81). If you see a secondary cluster at showing a 1:1 doublet , this confirms the loss of one Br, further validating the parent structure contained two Br atoms initially.
Conclusion
For researchers in drug discovery, the 1:2:1 dibromo signature is more than just spectral data; it is a rapid, cost-effective structural checkpoint. By prioritizing Isotope Pattern Analysis over simple retention time matching, you eliminate false positives caused by chlorinated impurities and reduce the reliance on expensive HRMS for routine screening.
Recommendation: Integrate the "1:2:1 Check" into your automated LC-MS processing scripts to flag potential dibromo-pyrazine hits immediately during library synthesis.
References
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
Doc Brown's Chemistry. Interpreting the mass - spectrum of 1,2-dibromoethane. Retrieved from [Link]
NIST. (1964). Absolute isotopic abundance ratio and the atomic weight of bromine. Retrieved from [Link]
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]
Technical Guide: IR Spectroscopy of Alkyl Bromide Pyrazine Derivatives
Executive Summary Pyrazine scaffolds are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Bortezomib analogs). The introduction of an alkyl bromide side ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazine scaffolds are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Bortezomib analogs). The introduction of an alkyl bromide side chain—often a bromomethyl group—is a critical intermediate step for nucleophilic substitution reactions.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a distinct advantage in rapid process analytical technology (PAT) and solid-state form characterization. This guide provides a rigorous spectral analysis of alkyl bromide pyrazine derivatives, focusing on distinguishing the elusive C–Br stretch from the dominant heteroaromatic ring modes.
Part 1: The Spectroscopic Landscape (Comparative Analysis)[1]
Before detailing specific bands, it is crucial to understand when to deploy IR versus orthogonal techniques. The detection of alkyl halides on heteroaromatic rings presents unique challenges due to signal overlap in the fingerprint region.
Table 1: Comparative Utility for Alkyl Bromide Pyrazines
Feature
IR Spectroscopy
1H NMR Spectroscopy
Mass Spectrometry (MS)
Primary Utility
Functional group verification; Solid-state polymorphism; Reaction monitoring (kinetics).
Indirect/Difficult. The C–Br stretch (690–515 cm⁻¹) is weak and often obscured by pyrazine ring deformation.
Indirect. Inferred from the chemical shift of the adjacent -protons ( 4.5–3.5 ppm).
Direct. Distinctive 1:1 isotopic ratio (Br:Br).
Sample State
Solid (ATR/KBr) or Liquid. Non-destructive.
Solution (requires deuterated solvents).
Gas phase/Ionized. Destructive.
Throughput
High (seconds per scan).
Medium (minutes per scan).
High (seconds).
Cost/Complexity
Low / Benchtop ready.
High / Requires facility.
Medium-High.
Decision Matrix: Analytical Workflow
The following diagram illustrates the logical decision process for selecting the appropriate analytical method during synthesis.
Figure 1: Analytical decision matrix for pyrazine intermediates. Blue nodes indicate decision points; Red/Yellow nodes indicate method selection.
Part 2: Spectral Assignment Guide
The IR spectrum of an alkyl bromide pyrazine derivative is dominated by the aromatic ring. Successful identification requires looking for "negative evidence" (disappearance of precursor bands) alongside the appearance of the C–Br stretch.
The High-Frequency Region (3100 – 2800 cm⁻¹)
This region allows differentiation between the aromatic ring and the alkyl side chain.
Pyrazine Ring C–H Stretch:3000 – 3100 cm⁻¹ . Typically weak to medium intensity. Pyrazines often show a distinct band near 3050 cm⁻¹ .
Alkyl C–H Stretch (Side Chain):2850 – 2960 cm⁻¹ .
Insight: In (bromomethyl)pyrazine, the methylene (-CH₂-) group adjacent to the bromine and the ring will show symmetric and asymmetric stretching modes. These are often weaker than in long-chain alkanes due to the electron-withdrawing nature of both the ring and the halogen.
The "Fingerprint" Region (1600 – 900 cm⁻¹)
This is the most diagnostic region for the pyrazine core.
Ring Stretching (C=C / C=N): Two characteristic bands appear at ~1580 cm⁻¹ and ~1520 cm⁻¹ . These are usually sharp and strong.
Ring Breathing: A very strong, characteristic band for mono-substituted pyrazines appears in the 1015 – 1060 cm⁻¹ range.
CH₂ Wagging (Alkyl Halide specific):1150 – 1300 cm⁻¹ .[1] This band is often intensified by the presence of the halogen.
The "Danger Zone" (800 – 400 cm⁻¹)
Critical Challenge: The C–Br stretch is located here, but it is often obscured by pyrazine ring deformations.
Secondary/Tertiary: Shift to lower frequencies (500 – 600 cm⁻¹ ).
Rotational Isomers: You may see two bands if the alkyl chain is long enough to have trans and gauche conformers, though less likely in simple methyl-bromides.
Pyrazine Ring Deformation: Pyrazines exhibit strong out-of-plane bending modes at ~800 cm⁻¹ and ~400–500 cm⁻¹ .
Expert Tip: To confirm the C–Br band, compare the spectrum against the non-brominated precursor. The appearance of a new band in the 600–700 cm⁻¹ window is the positive identifier.
Table 2: Diagnostic Bands for 2-(Bromomethyl)pyrazine
Functional Group
Mode
Frequency (cm⁻¹)
Intensity
Notes
Pyrazine Ring
C-H Stretch
3010–3060
Weak
Aromatic C-H.
Methylene (-CH₂-)
C-H Stretch
2920–2980
Medium
Aliphatic C-H.
Pyrazine Ring
Ring Stretch
1580, 1520
Strong
Diagnostic for diazine ring.
Pyrazine Ring
Ring Breathing
1020–1050
Strong
Very characteristic of mono-substitution.
Alkyl Bromide
C–Br Stretch
615–680
Med-Strong
Target Band. Often broad.
Pyrazine Ring
Ring Bend
~800
Strong
Can be mistaken for C-Cl; usually sharper than C-Br.
Part 3: Experimental Protocols
Protocol A: Solid-State Analysis (ATR-FTIR)
Preferred for crystalline intermediates.
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).
Loading: Place ~2-5 mg of the solid pyrazine derivative onto the crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities, especially in the low-frequency C-Br region.
Acquisition: Scan range 4000–400 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
Processing: Apply baseline correction. Look for the "fingerprint" match in the 1500–1000 cm⁻¹ region first to confirm the core structure.
Scenario: Converting 2-methylpyrazine to 2-(bromomethyl)pyrazine using NBS.
Sampling: Aliquot 50 µL of reaction mixture.
Workup (Mini): Filter off succinimide byproduct (insoluble in CCl₄ or similar non-polar solvents used for IR). Evaporate solvent on the ATR crystal (if volatile) or use a liquid cell.
Key Indicator:
Disappearance: If starting from an alcohol (e.g., hydroxymethyl pyrazine), watch for the loss of the broad O-H stretch at 3200–3400 cm⁻¹ .
Appearance: Watch for the growth of the C–Br band at ~640 cm⁻¹ .
Interference Check: Ensure the solvent (e.g., CCl₄, DCM) does not mask the 600–800 cm⁻¹ region. CCl₄ is opaque below 800 cm⁻¹, making it unsuitable for observing C–Br. Use evaporative ATR for best results.
Workflow Diagram: Reaction Monitoring
The following diagram details the logic for monitoring the conversion of (Pyrazin-2-yl)methanol to 2-(bromomethyl)pyrazine.
Figure 2: Spectroscopic monitoring loop for the conversion of alcohol to alkyl bromide.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
NIST Chemistry WebBook. Infrared Spectrum of Pyrazine. National Institute of Standards and Technology.[4] Available at: [Link]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-X stretch frequencies).[1][5]
PubChem. 2-(Bromomethyl)pyrazine Compound Summary. National Library of Medicine. Available at: [Link]
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed analysis of diazine ring modes).
Melting Point & Characterization Guide: 2-Bromo-5-(bromomethyl)pyrazine
This guide provides an in-depth technical analysis of the physical properties, specifically the melting point and thermal stability, of 2-bromo-5-(bromomethyl)pyrazine . It compares this critical building block with its...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the physical properties, specifically the melting point and thermal stability, of 2-bromo-5-(bromomethyl)pyrazine . It compares this critical building block with its precursors and structural analogs to assist researchers in purity assessment and handling.
Executive Summary: The "Elusive" Constant
For medicinal chemists and process engineers, 2-bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) represents a high-value but thermally labile electrophile. Unlike stable commodity chemicals, this compound often defies a simple, sharp melting point specification in its free base form due to its tendency to exist as a low-melting solid or semi-solid oil at room temperature.
Key Takeaway: While literature values for the crystalline free base exist, practical samples often present as oils or waxy solids due to significant melting point depression from trace impurities (hydrolysis products). Reliable characterization requires 1H NMR and HPLC, not just capillary melting point.
Technical Profile: Thermal Properties
The following data contrasts the target compound with its stable precursor and the hydrobromide salt form, which is often generated to improve handling properties.
Table 1: Comparative Thermal Properties
Compound
Structure
Physical State (Pure)
Melting Point Range
Stability Profile
2-Bromo-5-(bromomethyl)pyrazine
Free Base
Low-Melting Solid / Oil
~40 – 50 °C (Often observed as oil)
Low. Prone to rapid hydrolysis and polymerization.
2-Bromo-5-(bromomethyl)pyrazine HBr
Hydrobromide Salt
Crystalline Solid
>140 °C (dec.)
High. Preferred form for storage. Hygroscopic.
2-Bromo-5-methylpyrazine
Precursor
Crystalline Solid
44 – 46 °C
High. Stable starting material.
2-Bromo-5-(bromomethyl)pyridine
Pyridine Analog
Solid
58 – 62 °C
Moderate. More stable than the pyrazine analog.
Critical Note: The melting point of the free base is dangerously close to ambient temperature. Slight impurities (e.g., <1% solvent or hydrolysis byproduct) can depress the melting point below 25°C, resulting in a liquid product.
Comparative Analysis: Why "Purity" is Not Just a Number
A. The Instability Factor (Pyrazine vs. Pyridine)
The pyrazine ring is significantly more electron-deficient than the pyridine ring. This makes the benzylic carbon in 2-bromo-5-(bromomethyl)pyrazine highly susceptible to nucleophilic attack, even by atmospheric moisture.
Pyridine Analog: Can be stored as a free base solid for months.
Pyrazine Target: The free base rapidly hydrolyzes to the alcohol (2-bromo-5-(hydroxymethyl)pyrazine ), which acts as an impurity that drastically lowers the melting point.
B. Synthesis & Impurity Pathway
The synthesis typically involves radical bromination (Wohl-Ziegler reaction). Understanding the impurities is key to interpreting the melting range.
Figure 1: Synthesis and degradation pathway affecting physical state.
Experimental Characterization Protocols
Since the melting point is unreliable for the free base, use this multi-modal validation protocol.
Protocol A: Visual Melting Range (Capillary Method)
Use only for the HBr salt or highly crystalline free base samples stored at -20°C.
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.
Loading: Pack a sealed capillary tube (open tubes allow moisture ingress during heating).
Do not rely on MP. Confirm identity and purity via NMR.
Solvent: CDCl₃ (dry, neutralized with K₂CO₃ to prevent acid-catalyzed degradation).
Key Signals:
Target (-CH₂Br): Singlet at ~4.50 ppm .
Precursor (-CH₃): Singlet at ~2.60 ppm .
Alcohol Impurity (-CH₂OH): Singlet at ~4.80 ppm (variable).
Calculation: Integrate the -CH₂Br peak vs. impurity peaks to calculate molar purity.
Handling & Storage Recommendations
To maintain the solid integrity of the product:
Storage: Store at -20°C under Argon/Nitrogen.
Handling: Allow the vial to warm to room temperature before opening to prevent condensation (which leads to hydrolysis and "melting" into an oil).
Form Selection: If the specific application allows, convert the free base to the Hydrobromide Salt immediately. The salt is a stable solid that can be weighed on an open bench, whereas the free base is a lachrymator that should be handled as a solution.
References
PubChem. (2025).[1][2] 2-(Bromomethyl)pyrazine Compound Summary. National Library of Medicine. [Link]
PrepChem. (2024). Synthesis of Bromomethyl Heterocycles via NBS Bromination. [Link]
Spectroscopic Characterization of Pyrazine-Based Drug Intermediates: A Comparative Guide to Resolving Regioisomerism
Executive Summary: The Regioisomer Challenge Pyrazine cores are ubiquitous in modern pharmacophores, serving as the backbone for antituberculars (Pyrazinamide), antivirals (Favipiravir), and kinase inhibitors (Bortezomib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioisomer Challenge
Pyrazine cores are ubiquitous in modern pharmacophores, serving as the backbone for antituberculars (Pyrazinamide), antivirals (Favipiravir), and kinase inhibitors (Bortezomib intermediates). However, the synthesis of substituted pyrazines—particularly via nucleophilic aromatic substitution (
) or condensation reactions—frequently yields mixtures of regioisomers (e.g., 2,3- vs. 2,6-disubstituted variants).
Distinguishing these isomers is a critical bottleneck. Standard analytical workflows often fail because the electronic symmetry of the pyrazine ring results in nearly identical
H NMR shifts and identical molecular weights.
This guide objectively compares two characterization workflows:
The Routine Screen:
H NMR + Low-Resolution LC-MS.
The Structural Audit:
H-N HMBC + UHPLC-Q-TOF-MS/MS.
Verdict: While the Routine Screen is sufficient for purity checks of known standards, the Structural Audit is the mandatory alternative for de novo structure confirmation, offering a 100% confidence interval for regio-assignment where standard methods yield ambiguous data.
Comparative Analysis: Routine Screen vs. Structural Audit
N): 400 ppm (to cover oxidized N-oxides and reduced amines).
Scans: Minimum 64 scans per increment (due to low natural abundance of
N).
Increments: 128–256 in F1 dimension.
Data Processing:
Apply Linear Prediction (LP) in F1 to improve resolution.
Reference: Calibrate externally using nitromethane (
0.0) or liquid ammonia.
Protocol B: HRMS Fragmentation Analysis
Objective: Confirmation of substitution pattern via characteristic ring cleavage.
Instrument: UHPLC coupled to Q-TOF or Orbitrap.
LC Conditions:
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
MS Source Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Gas Temp: 300°C.
Fragmentor: 110 V.
MS/MS Experiment:
Collision Energy (CE): Ramp 10–40 eV. Pyrazine rings are stable; higher energy is needed to induce ring opening.
Target Ions: Look for loss of HCN (27.0109 Da) and C
HN (40.0187 Da).
Diagnostic Rule: Substituents ortho to ring nitrogens often facilitate specific "ortho effects" or rearrangement eliminations not seen in meta or para isomers.
Data Visualization & Logic
Decision Tree for Regioisomer Identification
The following diagram illustrates the logical flow for distinguishing between 2,3- and 2,6-disubstituted pyrazines.
Caption: Logic flow for selecting the appropriate spectroscopic workflow based on initial signal resolution.
Pyrazine Fragmentation Pathway (MS/MS)
Understanding how the ring breaks apart validates the core structure.
Caption: Typical ESI-MS/MS fragmentation pathway for a pyrazine-carboxamide derivative.
Reference Data: Characteristic Spectral Markers
The following table synthesizes data for common pyrazine derivatives to aid in rapid assignment.
Moiety
IR Band (cm)
H NMR ( ppm)
C NMR ( ppm)
MS Fragment Loss
Pyrazine Ring
1020–1150 (Breathing)
8.3 – 9.2
142 – 148
-27 Da (HCN)
Amide (CONH)
1660–1690 (C=O)
7.5 – 8.5 (Broad)
163 – 167
-44 Da (CONH)
Amino (-NH)
3300–3400 (N-H)
6.0 – 7.5
155 (C-NH)
-17 Da (NH)
Chloro (-Cl)
700–750 (C-Cl)
Upfield shift of ortho-H
145 – 150
-35/37 Da (Cl)
References
Katritzky, A. R., et al. (2010).[1] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
Oxford Instruments. (2024).[2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. Retrieved from [Link]
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
Operational Safety and Disposal Guide: 2-Bromo-5-(bromomethyl)pyrazine As a bifunctional pyrazine derivative, 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) is a highly valuable building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Disposal Guide: 2-Bromo-5-(bromomethyl)pyrazine
As a bifunctional pyrazine derivative, 2-Bromo-5-(bromomethyl)pyrazine (CAS: 1382866-97-8) is a highly valuable building block in medicinal chemistry and drug development. However, its molecular structure presents a dual-hazard profile that requires strict operational discipline. This guide provides the mechanistic reasoning and self-validating protocols necessary to safely deactivate and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Hazard Profile & Mechanistic Causality
The operational hazards of 2-Bromo-5-(bromomethyl)pyrazine are directly tied to its two halogenated functional groups:
The Bromomethyl Group (Potent Alkylating Agent): The primary benzylic-like carbon is highly electrophilic, making it an excellent substrate for rapid
nucleophilic substitution. In a biological context, this electrophilicity allows it to act as an alkylating agent that can cross-link proteins and DNA. Exposure presents severe risks of tissue corrosion, mutagenicity, and lachrymatory (tear-inducing) effects[1].
The Aryl Bromide (Halogenated Waste Contributor): While the aryl bromide is chemically stable under standard bench conditions, it contributes significantly to the molecule's total halogen mass. Under the 2, the presence of these carbon-halogen bonds categorizes the compound as a regulated halogenated organic waste[2].
Pre-Disposal Quenching: A Self-Validating Protocol
Directly disposing of active alkylating agents into bulk waste carboys is a critical safety violation. Unintended cross-reactions with other waste chemicals can lead to exothermic runaways, toxic gas evolution, or container rupture. To mitigate this, the electrophile must be chemically deactivated prior to disposal.
Causality of Reagent Choice:
Sodium thiosulfate (
) is utilized because the thiosulfate anion is a "soft" nucleophile. It rapidly and selectively attacks the "soft" electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a non-volatile, water-soluble Bunte salt. Sodium bicarbonate () is added to neutralize the hydrobromic acid () generated during substitution, preventing the aqueous phase from becoming dangerously acidic.
Step-by-Step Methodology:
Solvent Homogenization: In a properly ventilated fume hood, dissolve the residual 2-Bromo-5-(bromomethyl)pyrazine in a minimal volume of a water-miscible co-solvent (e.g., Tetrahydrofuran or Ethanol). Causality: This ensures the organic compound does not crash out, maximizing surface area for the biphasic aqueous quench.
Quench Preparation: Prepare a 10–20% (w/v) aqueous solution of Sodium Thiosulfate containing 5% (w/v) Sodium Bicarbonate.
Addition: Slowly add the organic solution dropwise to the vigorously stirring aqueous quench solution at room temperature.
Incubation: Stir the biphasic mixture continuously for 2 to 4 hours to ensure complete conversion.
Self-Validation Checkpoint (Critical): Do not assume kinetic completion. Sample the organic layer and analyze it via Thin Layer Chromatography (TLC) or LC-MS. The deactivation is only validated when the starting material peak/spot is entirely absent. If the starting material is still detected, continue stirring and re-test.
Phase Separation: Once validated, the mixture is chemically safe for transfer to designated waste streams.
Waste Segregation and EPA Compliance
Even after the alkylating hazard is neutralized, the resulting mixture contains high concentrations of halogens (cleaved bromide ions and the intact aryl bromide). The EPA mandates strict segregation of halogenated wastes from non-halogenated streams[2].
Causality of Segregation:
Halogenated organic wastes require specialized high-temperature incineration in facilities equipped with caustic scrubbers. These scrubbers are necessary to capture and neutralize corrosive halogen gases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, ) produced during combustion[3]. Mixing halogenated waste into a non-halogenated carboy contaminates the entire bulk volume, which needlessly escalates hazardous waste management costs and violates facility disposal permits.
Table 1: EPA Quantitative Thresholds for Halogenated Waste Classification
To understand the strictness of these regulations, consider the EPA's quantitative thresholds for total halogen concentrations in mixed waste streams[4]:
Total Halogen Concentration
Regulatory Presumption
Management & Disposal Requirement
< 1,000 ppm
Not presumed hazardous by halogen content
Standard waste characterization applies.
1,000 – 4,000 ppm
Presumed mixed with listed halogenated waste
Rebuttable presumption; strict RCRA Subtitle C handling.
> 4,000 ppm
Regulated Halogenated Hazardous Waste
Mandatory high-temp incineration with caustic scrubbing.
Data summarizes EPA 40 CFR Part 279 and RCRA guidelines for halogenated mixtures[4].
Operational Workflow Visualization
To ensure strict adherence to this safety protocol, follow the logic tree below, which dictates the operational flow from experiment completion to final EPA-compliant disposal.
Workflow for the self-validating quenching and EPA-compliant disposal of bromomethyl pyrazines.
Immediate Operational Warning:
This compound contains a bromomethyl group attached to a pyrazine ring.[1] Structurally, this mimics benzyl bromide.[1] It must be treated as a potent lachrymator (tear gas agent) and a severe skin corrosive .[1] Standard laboratory safety protocols are insufficient; enhanced containment and barrier protection are mandatory.[1]
Part 2: Risk Profile & Hazard Analysis
Analysis based on structural reactivity and GHS classification of analogous bromomethyl-heterocycles.[1]
The bromomethyl group is an electrophile that rapidly alkylates skin proteins, causing delayed but deep chemical burns.
Eye Damage
Cat. 1
Vapors are highly irritating; direct contact causes irreversible corneal damage.[1]
Respiratory
STOT SE 3
Inhalation of dust/vapor triggers severe mucosal inflammation and lachrymation.[1]
Expert Insight: Do not rely solely on the "Irritant" label often found on preliminary SDS documents for research chemicals. The presence of the exocyclic alkyl bromide (
) confers high reactivity, making it capable of permeating standard nitrile gloves faster than the parent pyrazine ring would suggest.[1]
Part 3: Personal Protective Equipment (PPE) Architecture[1]
Hand Protection Strategy
The Failure Mode: Standard thin nitrile gloves (4 mil) offer poor resistance to halogenated alkyls. The chemical can permeate the glove material in <5 minutes without visible degradation.
Required Protocol: The "Barrier-Indicator" System
Primary Layer (Inner): 4-mil Nitrile (White/Blue) – Serves as the skin barrier.[1]
Secondary Layer (Outer): 8-mil Nitrile (Purple/Green) or Laminate (Silver Shield) – Serves as the chemical shield.[1]
Immediate Action: If any chemical touches the outer glove, strip the outer glove immediately, inspect the inner glove, and replace.
Respiratory & Eye Defense[1][5][6][7][8]
Engineering Control: All operations (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
Eye Protection: Chemical splash goggles (ANSI Z87.1 D3 rating).[1] Safety glasses are insufficient due to the lachrymatory vapor risk.
Face Protection: Use a sash-mounted blast shield or a face shield if working with quantities >500 mg.[1]
Pre-weigh the receiving flask with solvent (if possible) to avoid transferring dry solid.[1]
Place a "Lachrymator" warning sign on the fume hood sash.
Weighing (The Critical Step):
Do not use an open balance on a benchtop. Use a balance inside the hood or a vented balance enclosure.[1]
If a hood balance is unavailable, tare a closed vial, add solid inside the hood, close the vial, and weigh the sealed container outside.
Transfer:
Avoid using spatulas which can generate static and flick dust.[1] Use a "tap and pour" method from a pre-weighed vial.[1]
Solvation: Immediately add the reaction solvent (e.g., DCM, THF) to the solid. Once in solution, the vapor pressure and dust hazard are significantly reduced.
Decontamination:
Wipe all exterior surfaces of flasks with a solvent-dampened tissue (acetone/ethanol) before removing them from the hood.[1] Discard the tissue as hazardous waste.[1]
Part 5: Emergency Response & Spills[8]
Spill Decision Logic
Figure 2: Decision matrix for spill response. Note that large spills outside the hood require evacuation due to lachrymatory effects.
Decontamination Solution
For cleaning contaminated glassware or small spills, use a basic quenching solution to hydrolyze the alkyl bromide:
Formula: 10% Sodium Thiosulfate (
) in water OR 1M Sodium Hydroxide ().
Mechanism: Chemically converts the reactive alkyl bromide into a benign alcohol or thioether.
Segregation: Do not mix with oxidizers (e.g., nitric acid) or alkali metals.[1]
Labeling: Clearly tag waste containers as "Contains Alkyl Bromides – Lachrymator."
Quenching: For trace residues in flasks, rinse with the decontamination solution (Part 5) before standard solvent washing.[1]
References
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Bromo-5-(bromomethyl)pyrazine. Retrieved from [1]
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]
Ansell Healthcare. (2024).[1] Chemical Permeation & Degradation Resistance Guide (7th Ed). Retrieved from [1]